B1578466 Odorranain-C6 antimicrobial peptide

Odorranain-C6 antimicrobial peptide

Número de catálogo: B1578466
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Descripción

Odorranain-C6 antimicrobial peptide is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality Odorranain-C6 antimicrobial peptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Odorranain-C6 antimicrobial peptide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Bioactividad

Antimicrobial

Secuencia

GVLGTVKNLLIGAGKSAAQSVLKTLSCKLFNDC

Origen del producto

United States
Foundational & Exploratory

mechanism of action of Odorranain-C6 antimicrobial peptide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Odorranain-C6

Executive Summary

Odorranain-C6 is a naturally occurring cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami)[1][2]. In an era of escalating antimicrobial resistance, AMPs like Odorranain-C6 offer a critical alternative to conventional antibiotics. Unlike traditional small-molecule drugs that target specific enzymatic pathways, Odorranain-C6 utilizes a multi-modal biophysical mechanism of action (MoA) that includes membrane permeabilization, pore formation, and intracellular targeting[3][4]. This whitepaper deconstructs the structural biology, biophysical interactions, and experimental methodologies required to study Odorranain-C6.

Biochemical and Structural Profile

The efficacy of Odorranain-C6 is intrinsically linked to its primary sequence and resulting physicochemical properties. The peptide consists of 33 amino acids and is characterized by a highly conserved C-terminal intramolecular disulfide bridge (between Cys28 and Cys33)[2][5]. This cyclic heptapeptide segment, often referred to as the "Rana box," is a hallmark of ranid frog AMPs and is critical for structural stability and protease resistance[5][6].

To understand its interaction with bacterial targets, we must first quantify its biophysical parameters. The peptide's net positive charge and high hydrophobic moment dictate its affinity for bacterial membranes[2][7].

Table 1: Physicochemical Properties of Odorranain-C6 [2][3]

ParameterValueBiological Significance
Sequence GVLGTVKNLLIGAGKSAAQSVLKTLSCKLFNDCAmphipathic distribution of residues.
Length 33 Amino AcidsOptimal length to span a lipid bilayer.
Monoisotopic Mass 3345.83 Da (Oxidized)Confirms the presence of the disulfide bridge.
Net Charge +3Drives electrostatic attraction to anionic lipids.
Hydrophobicity 0.549Facilitates insertion into the lipid acyl core.
Isoelectric Point (pI) 9.31Ensures cationic state at physiological pH.
Boman Index -3.79Indicates high protein-binding potential.

Mechanism of Action (MoA): A Multi-Modal Pathway

As a Senior Application Scientist, I emphasize that AMP activity is rarely a single-step event. The MoA of Odorranain-C6 is a sequential, self-propagating biophysical cascade[7][8].

Step 1: Electrostatic Targeting

Mammalian cell membranes are predominantly zwitterionic (neutral net charge), whereas bacterial outer envelopes are rich in anionic molecules like phosphatidylglycerol, cardiolipin, and lipopolysaccharides (LPS)[4][8]. The +3 net charge of Odorranain-C6 creates a strong electrostatic gradient, selectively pulling the peptide toward the bacterial surface[2][8].

Step 2: Conformational Transition

In an aqueous physiological environment, Odorranain-C6 exists in a disordered, random-coil state. However, upon partitioning into the anisotropic, hydrophobic environment of the bacterial lipid bilayer, the peptide undergoes a rapid thermodynamic shift, folding into an amphipathic α -helix[7][9]. This conformation segregates cationic residues to one face (for continued lipid headgroup interaction) and hydrophobic residues to the opposite face (for acyl chain insertion).

Step 3: Membrane Permeabilization and Disruption

Once inserted, Odorranain-C6 disrupts membrane integrity through several observed phenomena. High-resolution imaging studies have demonstrated that the peptide does not merely form simple transmembrane pores; it induces catastrophic structural failure by forming lamellar mesosome-like structures, peeling off the outer cell walls, and creating large toroidal pores[3][5].

Step 4: Intracellular Targeting

Membrane lysis is not the sole cause of cell death. At higher concentrations, transient pore formation allows Odorranain-C6 to translocate into the cytoplasm. Once inside, its cationic nature allows it to bind to intracellular polyanions, specifically inducing DNA condensation, which immediately halts transcription and replication[3][4].

MoA Start Odorranain-C6 (Random Coil in Aqueous) Attract Electrostatic Attraction (+3 Charge vs Anionic Lipids) Start->Attract Bind Membrane Binding & Conformational Shift (α-helix) Attract->Bind Disrupt Membrane Disruption (Pore Formation / Wall Peeling) Bind->Disrupt Intra Intracellular Targeting (DNA Condensation) Bind->Intra Translocation Death Bacterial Cell Death Disrupt->Death Intra->Death

Figure 1: The multi-modal mechanism of action pathway for Odorranain-C6.

Experimental Workflows and Self-Validating Protocols

To rigorously establish the mechanisms described above, researchers must employ orthogonal biophysical and microscopic techniques. Below are the field-proven protocols used to validate the structural dynamics and lytic activity of Odorranain-C6.

Protocol A: Structural Characterization via Circular Dichroism (CD) Spectroscopy

Rationale: CD spectroscopy is the gold standard for quantifying secondary structure transitions. Because Odorranain-C6 only folds upon membrane contact, we utilize 50% trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles to artificially mimic the hydrophobic core of the bacterial membrane[5][9]. Self-Validating Control: The peptide must be run in pure water (or 5 mM Tris-HCl) first to establish the baseline random-coil spectrum (characterized by a strong negative band near 200 nm)[5][9].

  • Sample Preparation: Dissolve lyophilized Odorranain-C6 in 5 mM Tris-HCl (pH 8.0) to a final working concentration of 70 μ M[5].

  • Membrane Mimetic Setup: Prepare a parallel sample containing 70 μ M peptide in 5 mM Tris-HCl supplemented with 160 μ M SDS[5].

  • Instrument Calibration: Purge the Jasco J-810 CD spectropolarimeter with nitrogen gas for 15 minutes. Use a 0.2-mm path length cylindrical quartz cuvette[5].

  • Spectral Acquisition: Scan from 190 nm to 250 nm at a rate of 100 nm/min, with a 0.2-nm step resolution and a 1-nm bandwidth. Average the data over eight continuous scans to improve the signal-to-noise ratio[5].

  • Data Analysis: A shift from a single 200 nm minimum (aqueous) to dual minima at 208 nm and 222 nm (SDS/TFE) confirms the transition to an amphipathic α -helix[9].

Protocol B: MoA Visualization via Transmission Electron Microscopy (TEM)

Rationale: While CD proves the peptide can interact with lipids, TEM provides direct morphological proof of causality—showing exactly how the bacteria die. Osmium tetroxide is a critical reagent here; it cross-links unsaturated lipids, providing the electron density required to visualize the peeling of the cell wall and the formation of mesosome-like structures[3][5].

  • Incubation: Grow Staphylococcus aureus (ATCC 2592) to the exponential log phase. Treat the culture with 100 μ g/mL of Odorranain-C6 for exactly 30 minutes at 37°C[3][5].

  • Primary Fixation: Centrifuge the cells and resuspend the pellet in 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.2) for 2 hours at 4°C to halt all biological processes and cross-link proteins.

  • Post-Fixation (Lipid Staining): Wash the cells, then incubate in 1% buffered osmium tetroxide for 1 hour. This step is non-negotiable for visualizing the lipid bilayer disruption[3].

  • Dehydration & Embedding: Pass the sample through a graded ethanol series (50% to 100%), followed by embedding in white resin[3].

  • Sectioning: Cut ultra-thin sections using an ultramicrotome. Stain the sections en bloc with 1% uranyl acetate and lead citrate to enhance the contrast of intracellular nucleic acids (revealing DNA condensation)[3].

  • Imaging: Observe under a transmission electron microscope at an accelerating voltage of 80-100 kV.

TEM_Workflow Incubate 1. Incubation (Bacteria + Peptide) Fix 2. Primary Fixation (Glutaraldehyde) Incubate->Fix PostFix 3. Post-Fixation (Osmium Tetroxide) Fix->PostFix Dehydrate 4. Dehydration (Ethanol Gradient) PostFix->Dehydrate Embed 5. Embedding (White Resin) Dehydrate->Embed Section 6. Sectioning & Staining (Uranyl / Lead) Embed->Section

Figure 2: Step-by-step TEM workflow for visualizing peptide-induced membrane damage.

Conclusion

Odorranain-C6 represents a highly evolved, multi-target defense mechanism. By relying on the fundamental electrostatic and thermodynamic properties of bacterial membranes, it bypasses the traditional resistance pathways that plague modern antibiotics. For drug development professionals, the structural motif of the Rana box combined with the amphipathic helical transition provides a highly tunable scaffold for next-generation antimicrobial engineering.

References

  • Li, J., Xu, X., Xu, C., Zhou, W., Zhang, K., Yu, H., ... & Wu, J. (2007). Anti-infection peptidomics of amphibian skin. Molecular & Cellular Proteomics, 6(5), 882-894. Available at:[Link]

  • DRAMP Database. (2007). The All Information Of DRAMP01405: Odorranain-C6 antimicrobial peptide. Data Repository of Antimicrobial Peptides. Available at: [Link]

  • Li, J., et al. (2007). Anti-infection Peptidomics of Amphibian Skin (PDF). ResearchGate. Available at:[Link]

  • ICMR-NIRRCH. Odorranain-C6 antimicrobial peptide. Biomedical Informatics Centre. Available at:[Link]

  • Huan, Y., Kong, Q., Mou, H., & Yi, H. (2020). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology. Available at: [Link]

  • Raheem, N., & Straus, S. K. (2019). Mechanisms of Action of Antimicrobial Peptides. MDPI. Available at:[Link]

  • Wang, G. (2013). Design, Structural Stability, Membrane Binding, and Antibacterial Activity of Novel Antimicrobial Peptides. PMC. Available at:[Link]

  • Yan, J., et al. (2022). Characterization of a Novel Antimicrobial Peptide and Its Membrane Damaging Effects. ACS Publications. Available at: [Link]

  • Conlon, J. M., et al. (2014). The therapeutic potential of antimicrobial peptides from frog skin. ResearchGate. Available at:[Link]

  • Sitaram, N., & Nagaraj, R. (2002). A Review of the Mechanism of Action of Amphibian Antimicrobial Peptides. ResearchGate. Available at:[Link]

Sources

Structural Characterization of Odorranain-C6 Using NMR Spectroscopy: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Odorranain-C6 is a 33-amino acid antimicrobial peptide (AMP) isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami). Characterized by a highly cationic N-terminus and a C-terminal disulfide bridge (Cys28-Cys33) known as a "Rana box," it represents a potent class of amphibian host-defense molecules 1[1]. Like most amphibian AMPs, Odorranain-C6 is intrinsically disordered in aqueous solutions but folds into a highly structured amphipathic α -helix upon encountering bacterial membranes.

This whitepaper provides an in-depth, self-validating technical framework for the structural characterization of Odorranain-C6 using Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind membrane-mimetic selection, isotopic strategies, and resonance assignment, this guide serves as a definitive protocol for researchers and drug development professionals engineering novel peptide therapeutics.

Biological Context & Structural Rationale

To design an effective NMR experiment, the biophysical nature of the peptide must dictate the environmental parameters. Odorranain-C6 (Sequence: GVLGTVKNLLIGAGKSAAQSVLKTLSCKLFNDC) exerts its antimicrobial activity by disrupting bacterial lipid bilayers.

The structural transition from a random coil to an active conformation requires a hydrophobic interface. The C-terminal Rana box acts as a structural hinge and membrane anchor, restricting conformational entropy and stabilizing the helical barrel 2[2]. Attempting to solve this structure in pure water yields biologically irrelevant data; thus, the use of membrane mimetics is an absolute prerequisite 3[3].

Membrane_Model Aq Aqueous Phase (Random Coil) Mem Membrane Mimetic (DPC Micelle) Aq->Mem Binding Helix Amphipathic α-Helix (Residues 2-27) Mem->Helix Insertion RanaBox Rana Box Anchor (Cys28-Cys33) Mem->RanaBox Anchoring Helix->RanaBox Hinge

Conformational transition of Odorranain-C6 upon interaction with membrane mimetics.

Methodological Framework: Step-by-Step Protocol

Phase 1: Sample Formulation & Causality

The integrity of the NMR sample determines the resolution of the final ensemble. Every component must be carefully calibrated to balance biological relevance with spectroscopic viability.

  • Peptide Synthesis & Oxidation: Synthesize Odorranain-C6 via solid-phase peptide synthesis (SPPS). The peptide must be subjected to air oxidation in a dilute alkaline buffer (pH 8.0) to form the Cys28-Cys33 disulfide bond. Validation: Confirm monoisotopic mass (approx. 3344.6 Da) via MALDI-TOF to ensure complete oxidation (loss of 2 Daltons) 4[4].

  • Membrane Mimetic Selection: Dissolve the peptide (1.5 mM) in 150 mM deuterated dodecylphosphocholine (DPC-d38). Causality: DPC is chosen because its zwitterionic headgroup mimics the bacterial membrane interface, while its micellar size (~18 kDa) ensures a fast enough rotational correlation time ( τc​ ) to prevent severe line broadening, a common artifact when using large liposomes 3[3].

  • Solvent & pH Titration: Use a 90% H₂O / 10% D₂O mixture. Titrate the pH strictly to 4.5–5.0. Causality: This acidic environment quenches the base-catalyzed chemical exchange of amide protons with the bulk solvent, ensuring that critical NH resonances remain sharp during NOESY acquisitions 5[5].

Phase 2: NMR Data Acquisition

Data should be acquired on a high-field spectrometer (e.g., 600 MHz or 800 MHz) equipped with a cryoprobe to maximize the signal-to-noise ratio.

Table 1: Quantitative NMR Acquisition Parameters for Odorranain-C6

ExperimentNucleiMixing Time (ms)Scans per t1​ Spectral Width (ppm)Structural Purpose
TOCSY ¹H-¹H703212.0Intra-residue spin system identification via J-coupling.
NOESY ¹H-¹H1506412.0Sequential assignment and spatial distance restraints.
NOESY ¹H-¹H2006412.0Capturing weaker long-range NOEs for the Rana box.
DQF-COSY ¹H-¹HN/A3212.0Extraction of 3JHNα​ coupling constants for dihedral angles.
¹³C-HSQC ¹H-¹³CN/A128¹H: 12.0, ¹³C: 80.0Natural abundance ¹³C shifts for Chemical Shift Index (CSI).

Causality of Mixing Times: For a peptide-micelle complex of ~20 kDa, the tumbling rate places the system in the spin-diffusion regime. A NOESY mixing time of 150 ms is the mathematical sweet spot to observe primary Nuclear Overhauser Effects (NOEs) while minimizing secondary spin-diffusion artifacts that could lead to erroneous distance restraints.

Phase 3: Resonance Assignment & Self-Validation

The assignment follows the classic Wüthrich sequential methodology, operating as a closed-loop, self-validating system.

  • Spin System Identification: Use the TOCSY spectrum to map the unique HN​−Hα​−Hβ​ coupling patterns of each amino acid.

  • Sequential Walking: Overlay the NOESY spectrum to trace the dαN​(i,i+1) and dNN​(i,i+1) connectivities.

  • Internal Cross-Validation (The Self-Validating Step): The assignment must be internally consistent. The identification of continuous dαN​(i,i+3) and dαβ​(i,i+3) NOE cross-peaks (hallmarks of an α -helix) must perfectly correlate with a contiguous stretch of upfield-shifted Hα​ protons (negative Chemical Shift Index). If an Hα​ proton exhibits a downfield shift but shows helical NOE patterns, the assignment is structurally contradictory and must be rejected and re-evaluated.

Phase 4: Structural Calculation & Refinement
  • Restraint Generation: Convert NOESY cross-peak volumes into upper distance limits (e.g., strong < 2.7 Å, medium < 3.5 Å, weak < 5.0 Å).

  • Dihedral Angles: Utilize the 3JHNα​ values from the DQF-COSY and the ¹³C/¹H α chemical shifts in the TALOS+ program to generate ϕ and ψ dihedral angle restraints.

  • Disulfide Restraints: Explicitly define the Cys28-Cys33 bond with distance restraints ( Sγ−Sγ = 2.02 Å, Cβ−Sγ = 2.99 Å) to ensure the Rana box folds correctly.

  • Simulated Annealing: Execute torsion angle dynamics using CYANA or XPLOR-NIH. Generate 100 structures and select the 20 lowest-energy conformers to represent the final NMR ensemble.

NMR_Workflow Prep 1. Sample Prep (Peptide + DPC-d38) Acq 2. Data Acquisition (TOCSY, NOESY) Prep->Acq Assign 3. Resonance Assignment (Wüthrich Method) Acq->Assign Calc 4. Structure Calculation (CYANA / XPLOR-NIH) Assign->Calc Val 5. Validation (PROCHECK-NMR) Calc->Val

Step-by-step workflow for the NMR structural determination of Odorranain-C6.

Conclusion

The structural characterization of Odorranain-C6 requires a rigorous synthesis of biophysical theory and spectroscopic precision. By utilizing DPC micelles to mimic the pathogenic target and employing a self-validating resonance assignment strategy, researchers can generate highly accurate 3D ensembles. Understanding the spatial orientation of the amphipathic helix relative to the C-terminal Rana box provides the mechanistic foundation necessary for engineering next-generation, resistance-evading peptide antibiotics.

References

  • Li, J., Xu, X., Xu, C., Zhou, W., Zhang, K., Yu, H., ... & Wu, J. (2007). "Anti-infection peptidomics of amphibian skin." Molecular & Cellular Proteomics, 6(5), 882-894. URL:[Link]

  • Wang, G., Li, X., & Wang, Z. (2013). "Database-Guided Discovery of Potent Peptides to Combat HIV-1 or Superbugs." Pharmaceuticals, 6(6), 728-758. URL:[Link]

  • Conlon, J. M., & Sonnevend, Á. (2009). "Solution NMR studies of amphibian antimicrobial peptides: linking structure to function?" Biochemical Society Transactions, 37(4), 847-851. URL:[Link]

  • Mangoni, M. L., Epand, R. M., & Shai, Y. (2016). "Temporins: Multifunctional Peptides from Frog Skin." Pharmaceuticals, 9(1), 12. URL:[Link]

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Odorranain-C6: A Guide to Gene Expression and Precursor Sequence Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The skin secretions of amphibians are a rich reservoir of bioactive molecules, including a vast array of antimicrobial peptides (AMPs) that form a critical component of their innate immune system.[1] Among these, the odorranain peptide family, identified from the diskless odorous frog, Odorrana grahami, presents a compelling case for therapeutic exploration.[1][2] This guide provides an in-depth technical framework for the investigation of a specific member of this family, Odorranain-C6. We will detail the methodologies for quantifying its gene expression, a key indicator of its biological regulation and function, and provide a comprehensive workflow for the bioinformatic analysis of its precursor protein sequence. This dual approach is fundamental to understanding its journey from genetic blueprint to active antimicrobial agent, offering critical insights for researchers in immunology and professionals in drug development seeking to harness its therapeutic potential.

Part 1: Gene Expression Analysis of Odorranain-C6

Foundational Principles: Why Quantify Gene Expression?

Analyzing the expression level of the Odorranain-C6 gene provides a quantitative measure of its transcriptional activity in response to various stimuli. This is paramount for several reasons:

  • Functional Association: Correlating gene expression with specific physiological states, such as pathogen exposure or tissue injury, helps elucidate the peptide's role in the frog's innate defense mechanisms.

  • Regulatory Insights: Understanding the kinetics of transcription—how quickly the gene is activated and deactivated—offers clues into the regulatory pathways that control its production.

  • Bioprospecting: For drug development, identifying conditions that maximize gene expression is the first step toward optimizing recombinant production systems for therapeutic analogs.

The most common and robust methods for quantifying the expression of a specific gene are Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq).[3][4] We will focus on RT-qPCR for its targeted sensitivity and accessibility, while acknowledging RNA-Seq as a powerful tool for broader, discovery-based transcriptomic analysis.[3]

Experimental Workflow: From Tissue to Data

The following protocol outlines a self-validating system for the accurate measurement of Odorranain-C6 mRNA levels from amphibian skin tissue.

cluster_0 Sample Preparation cluster_1 RT-qPCR cluster_2 Data Analysis Sample 1. Sample Collection (Frog Skin Secretion/Tissue) Homogenize 2. Tissue Homogenization (e.g., Bead Beating) Sample->Homogenize RNA_Extract 3. Total RNA Extraction (Trizol/Kit-based) Homogenize->RNA_Extract QC1 4. RNA Quality & Quantity (Nanodrop & Gel Electrophoresis) RNA_Extract->QC1 cDNA_Synth 5. cDNA Synthesis (Reverse Transcription) QC1->cDNA_Synth qPCR_Setup 6. qPCR Reaction Setup (cDNA, Primers, SYBR Green) cDNA_Synth->qPCR_Setup qPCR_Run 7. Real-Time PCR (Amplification & Detection) qPCR_Setup->qPCR_Run Ct_Values 8. Cq Value Generation qPCR_Run->Ct_Values Normalization 9. Normalization (vs. Housekeeping Gene) Ct_Values->Normalization Relative_Quant 10. Relative Quantification (e.g., ΔΔCq Method) Normalization->Relative_Quant

Caption: Workflow for Odorranain-C6 gene expression analysis via RT-qPCR.

  • Sample Collection & Preservation:

    • Gently collect skin secretions from Odorrana grahami using non-invasive methods. Alternatively, a small skin biopsy may be taken.

    • Immediately place the sample in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity. This is a critical step, as RNA is highly susceptible to degradation.

    • Store samples at -80°C until extraction. This protocol has been shown to yield high-quality RNA suitable for downstream applications like qPCR.[5]

  • Total RNA Extraction:

    • Homogenize the tissue sample in a suitable lysis buffer (e.g., from a TRIzol-based or column-based kit).

    • Follow the manufacturer's protocol for the chosen RNA extraction kit. These kits are designed to efficiently separate RNA from DNA and proteins.

    • Perform an optional DNase I treatment to eliminate any contaminating genomic DNA, which could otherwise lead to false-positive amplification signals.

  • RNA Quality and Quantity Assessment:

    • Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Verify RNA integrity by running an aliquot on a 1% agarose gel. The presence of sharp 28S and 18S ribosomal RNA (rRNA) bands indicates intact, non-degraded RNA.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers. This two-primer approach ensures comprehensive representation of the transcriptome.

    • Use a starting amount of 1 µg of total RNA for a standard 20 µL reaction.

    • The resulting cDNA will serve as the template for the qPCR amplification.

  • Primer Design and Validation:

    • Design primers specific to the Odorranain-C6 gene. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and amplify a product of 100-200 base pairs. Use tools like Primer-BLAST (NCBI) to ensure specificity.

    • Crucially, select and validate a stable housekeeping gene (e.g., GAPDH, β-actin) to serve as an internal control for normalization.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90-110% is required for accurate quantification.

  • Real-Time Quantitative PCR (RT-qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

    • Run the reaction on a real-time PCR cycler with a standard three-step cycling protocol (denaturation, annealing, extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product. A single peak indicates a single, specific product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) value for both the Odorranain-C6 gene and the housekeeping gene in all samples.

    • Calculate the relative gene expression using the comparative Cq (ΔΔCq) method. This involves normalizing the Cq of the target gene to the housekeeping gene (ΔCq) and then to a control sample.

Part 2: Precursor Sequence Analysis of Odorranain-C6

Foundational Principles: Decoding the Precursor

Antimicrobial peptides like Odorranain-C6 are ribosomally synthesized as larger, inactive precursor proteins.[6][7] These precursors typically consist of three distinct regions: an N-terminal signal peptide, a propeptide region, and the C-terminal mature peptide.[7] Analyzing this precursor sequence is essential to:

  • Predict Processing: Identify the signal peptide that directs the protein for secretion and the cleavage sites that release the mature, active peptide.

  • Determine Physicochemical Properties: Calculate key attributes of the mature peptide, such as molecular weight, isoelectric point (pI), and net charge, which are critical determinants of its antimicrobial activity.

  • Identify Functional Motifs: Locate conserved domains, such as the catalytic triad characteristic of cysteine proteases, and predict potential post-translational modifications (PTMs).

  • Establish Evolutionary Context: Use phylogenetic analysis to understand the relationship of Odorranain-C6 to other known peptides and proteases, providing insight into its evolutionary origins and potential functional similarities.[8][9]

Bioinformatic Workflow: From Sequence to Function

This workflow details the use of publicly available bioinformatic tools to comprehensively analyze the Odorranain-C6 precursor sequence.[10][11]

cluster_0 Sequence Retrieval & Initial Processing cluster_1 Mature Peptide Characterization cluster_2 Evolutionary & Functional Context Seq_Retrieve 1. Obtain Precursor Sequence (e.g., NCBI, Literature) SignalP 2. Signal Peptide Prediction (e.g., SignalP-6.0) Seq_Retrieve->SignalP Cleavage 3. Identify Mature Peptide (Based on cleavage site & homology) SignalP->Cleavage PhysChem 4. Physicochemical Properties (e.g., ExPASy ProtParam) Cleavage->PhysChem Homology 7. Homology Search (BLASTp) Cleavage->Homology Domains 5. Conserved Domain Search (Pfam, InterProScan) PhysChem->Domains PTM 6. PTM Site Prediction (e.g., NetNGlyc) Domains->PTM MSA 8. Multiple Sequence Alignment (Clustal Omega) Homology->MSA Phylo 9. Phylogenetic Analysis (MEGA, iTOL) MSA->Phylo

Caption: Bioinformatic workflow for Odorranain-C6 precursor sequence analysis.

  • Sequence Retrieval:

    • Obtain the full-length cDNA or protein precursor sequence for Odorranain-C6. A primary source for this is the supplementary data from peptidomic and genomic studies of Odorrana grahami.[1][12]

  • Signal Peptide and Cleavage Site Prediction:

    • Submit the full precursor sequence to a signal peptide prediction server like SignalP. This tool uses deep neural networks to identify the signal peptide and predict its cleavage site, which marks the beginning of the propeptide.

  • Mature Peptide Identification:

    • The structure of anuran AMP precursors is highly conserved, typically featuring a highly acidic propeptide region followed by the mature peptide.[7] The mature peptide is released by proteolytic cleavage, often at a dibasic amino acid motif (e.g., KR, RR).

    • Align the precursor sequence with known odorranain peptides to identify the conserved start of the mature peptide region.[12]

  • Physicochemical Property Analysis:

    • Isolate the amino acid sequence of the predicted mature Odorranain-C6 peptide.

    • Use the ExPASy ProtParam tool to calculate fundamental properties such as molecular weight, theoretical pI, amino acid composition, instability index, and grand average of hydropathicity (GRAVY).

  • Conserved Domain and Motif Analysis:

    • Submit the mature peptide sequence to databases like Pfam and InterProScan.[13] This will identify if it belongs to a known protein family (e.g., the papain family of cysteine proteases) and locate conserved functional domains.

    • Manually inspect the sequence for the conserved catalytic triad (Cysteine, Histidine, Asparagine) that is the hallmark of active cysteine proteases.

  • Post-Translational Modification (PTM) Prediction:

    • Use tools like NetNGlyc or NetOGlyc to predict potential N-linked or O-linked glycosylation sites, which can influence protein folding, stability, and function.

  • Phylogenetic Analysis:

    • Perform a BLASTp search against a protein database (e.g., UniProt) to find homologous sequences, particularly other cathepsins and cysteine proteases from various species.[8][14]

    • Create a multiple sequence alignment (MSA) of Odorranain-C6 and its homologs using a tool like Clustal Omega.

    • Construct a phylogenetic tree from the MSA using the maximum-likelihood method in software like MEGA.[9][15] This will visually represent the evolutionary relationship of Odorranain-C6 to other proteases.

Data Presentation: Summarizing Key Findings

All quantitative and predictive data should be organized into a clear, concise table for easy interpretation and comparison.

Analysis Parameter Predicted Result for Odorranain-C6 Method/Tool Used Significance
Signal Peptide Length e.g., 22 amino acidsSignalP-6.0Defines the secretory pathway targeting sequence.
Mature Peptide Length e.g., 33 amino acidsSequence AlignmentRepresents the final, active form of the peptide.
Molecular Weight e.g., 3540.2 DaExPASy ProtParamImportant for synthetic peptide design and mass spectrometry.
Theoretical pI e.g., 9.85ExPASy ProtParamIndicates a net positive charge at physiological pH, key for membrane interaction.
Net Charge at pH 7 e.g., +4ExPASy ProtParamCationicity is crucial for initial binding to negatively charged microbial membranes.[6]
Conserved Domain e.g., Peptidase C1 (Papain-like)Pfam / InterProScanClassifies the peptide into a well-characterized family of proteases.[16]
Catalytic Triad e.g., Cys, His, Asn (Present)Manual InspectionConfirms its potential as an active cysteine protease.
Disulfide Bridges e.g., 1 predicted (Cys-X-Cys)Manual InspectionIntramolecular bonds that provide structural stability.[17]

Conclusion and Future Directions

This guide provides a robust, two-pronged approach to the study of Odorranain-C6. By integrating quantitative gene expression analysis with predictive bioinformatic characterization of the precursor sequence, researchers can build a comprehensive understanding of this promising antimicrobial peptide. The methodologies described herein are not merely procedural; they are designed to yield self-validating data that provides deep insights into the peptide's regulation, processing, and potential mechanism of action.

For drug development professionals, these analyses form the foundational dataset for rational drug design. Understanding the native peptide's properties allows for the creation of synthetic analogs with enhanced stability, reduced toxicity, and improved antimicrobial potency. Furthermore, elucidating the regulatory pathways via expression studies could pave the way for novel strategies to stimulate endogenous AMP production as a host-directed therapy. The continued exploration of Odorranain-C6 and its relatives holds significant promise for the development of a new class of therapeutics to combat the growing threat of antibiotic resistance.

References

  • A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami. Peptides.
  • Phylogenetic analysis of cysteine proteases (CPs) The CP sequences of... - ResearchGate. Available at: [Link]

  • Comparative analysis of cysteine proteases reveals gene family evolution of the group 1 allergens in astigmatic mites - PMC. Allergy. Available at: [Link]

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  • A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami. ResearchGate. Available at: [Link]

  • Genome-Wide Identification and Comparison of Cysteine Proteases in the Pollen Coat and Other Tissues in Maize - Frontiers. Frontiers in Genetics. Available at: [Link]

  • Comparative analysis of cysteine proteases reveals gene family evolution of the group 1 allergens in astigmatic mites - PubMed. Clinical and Translational Allergy. Available at: [Link]

  • Heterologous expression of frog antimicrobial peptide Odorranain-C1 in Pichia pastoris: Biological characteristics and its application in food preservation - PubMed. Journal of Biotechnology. Available at: [Link]

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  • The MPI Bioinformatics Toolkit for protein sequence analysis - PMC. Nucleic Acids Research. Available at: [Link]

  • Peptide alignments of the precursors of 30 groups of antimicrobial... - ResearchGate. Available at: [Link]

  • (PDF) Anti-infection Peptidomics of Amphibian Skin - ResearchGate. Available at: [Link]

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  • Top 10 Bioinformatics Tools for Protein Network & Pathway Analysis - YouTube. YouTube. Available at: [Link]

  • The All Information Of DRAMP01373. DRAMP Database. Available at: [Link]

  • Integrative transcriptomics and peptidomics approach reveals unexpectedly diverse endogenous secretory peptides in Odorrana grahami frog skin - PMC. BMC Genomics. Available at: [Link]

  • Cathepsin C - Wikipedia. Wikipedia. Available at: [Link]

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The Structural Metamorphosis of Odorranain-C6: An In-Depth Guide to Its Secondary Structure in Membrane-Mimetic Environments

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enigmatic Odorranain-C6 and the Imperative of a Membrane Context

Odorranain-C6, a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Odorrana schmackeri frog, represents a compelling subject for both fundamental biophysical research and translational drug development. Like many AMPs, its biological activity is intrinsically linked to its three-dimensional structure, particularly the conformation it adopts upon encountering the bacterial cell membrane. In aqueous solution, many of these peptides exist in a disordered, random coil state. However, the transition to a membrane environment, with its amphipathic nature, often induces a dramatic conformational change to a more ordered and functionally active secondary structure, such as an α-helix or β-sheet. Understanding this structural plasticity is paramount for elucidating its mechanism of action and for the rational design of more potent and selective antimicrobial agents.

This technical guide provides a comprehensive overview of the experimental methodologies and conceptual frameworks used to investigate the secondary structure of Odorranain-C6 in various membrane-mimetic environments. We will delve into the rationale behind the choice of specific experimental techniques, provide detailed protocols for their execution, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to unravel the structure-function relationships of membrane-active peptides.

A crucial feature of many peptides, including those in the Odorranain family, is the presence of disulfide bridges. These covalent linkages between cysteine residues play a significant role in dictating the peptide's fold and stability.[1][2][3] The disulfide bond in Odorranain-C6 is hypothesized to constrain its conformational freedom, predisposing it to adopt a specific, biologically active structure upon membrane interaction. The investigation of its structure with and without this covalent linkage can provide profound insights into the role of such constraints.

Part 1: Elucidating the Secondary Structure of Odorranain-C6

The primary methods for investigating the secondary structure of peptides like Odorranain-C6 in non-crystalline states are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique insights into the peptide's conformation.

Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure

CD spectroscopy is a rapid and powerful technique for assessing the overall secondary structure content of a peptide in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's backbone conformation.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide Odorranain-C6 Synthesis & Purification Concentration Dissolve Peptide to 50 µM Peptide->Concentration Solvents Prepare Membrane-Mimetic Environments (TFE, SDS Micelles) Solvents->Concentration Spectrometer Jasco J-810 Spectrometer Concentration->Spectrometer Parameters Set Parameters: - Wavelength: 190-250 nm - Cuvette: 1 mm path length Spectrometer->Parameters Scan Acquire CD Spectra Parameters->Scan Correction Blank Subtraction & Smoothing Scan->Correction Deconvolution Secondary Structure Deconvolution (e.g., K2D3 webserver) Correction->Deconvolution Report Report % α-helix, β-sheet, random coil Deconvolution->Report

Caption: Workflow for CD Spectroscopy Analysis of Odorranain-C6.

  • Peptide Synthesis and Purification:

    • Odorranain-C6 is chemically synthesized using solid-phase peptide synthesis (SPPS).[4]

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purity and molecular weight of the peptide are confirmed by mass spectrometry.

  • Preparation of Membrane-Mimetic Environments:

    • Trifluoroethanol (TFE) Solutions: Prepare a series of solutions with varying concentrations of TFE (e.g., 10%, 20%, 40%, 50% v/v) in a suitable buffer, such as 10 mM ammonium acetate (NH4Ac).[4] TFE is a solvent known to induce and stabilize α-helical structures in peptides.[5]

    • Sodium Dodecyl Sulfate (SDS) Micelles: Prepare a solution of SDS in buffer at a concentration well above its critical micelle concentration (CMC), which is approximately 8 mM. A common concentration used is 80-100 mM.[6] Negatively charged SDS micelles are often used to mimic the anionic surface of bacterial membranes.[7]

  • Sample Preparation for CD Analysis:

    • Dissolve the purified Odorranain-C6 in the prepared TFE or SDS micelle solutions to a final concentration of 50 µM.[4]

  • CD Data Acquisition:

    • Record CD spectra using a Jasco J-810 spectrometer or a similar instrument.

    • Use a quartz cuvette with a 1 mm path length.

    • Scan from 190 to 250 nm.

    • Acquire spectra at a controlled temperature, typically 25°C.

  • Data Analysis:

    • Subtract the spectrum of the corresponding buffer or micelle solution (the "blank") from the peptide spectrum.

    • The resulting spectra can be analyzed using deconvolution software, such as the K2D3 webserver, to estimate the percentage of α-helix, β-sheet, and random coil.[4]

EnvironmentExpected Predominant Secondary StructureCharacteristic CD SignalRationale
Aqueous Buffer (e.g., 10 mM NH4Ac) Random CoilStrong negative band around 200 nmIn the absence of a membrane-like environment, the peptide is likely unfolded.
50% TFE α-helixNegative bands at ~208 nm and ~222 nm, and a positive band around 195 nmTFE promotes intramolecular hydrogen bonding, favoring helical conformations.[5]
SDS Micelles α-helix or β-sheetDependent on the induced structureThe amphipathic environment of the micelle drives the peptide to adopt a more ordered conformation. The negative charge of SDS can also influence the structure of the cationic Odorranain-C6.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution View

While CD spectroscopy provides a global picture, NMR spectroscopy can deliver a detailed, residue-by-residue structural characterization of Odorranain-C6 in its membrane-mimetic environment.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structure Calculation Peptide Isotopically Labeled (¹⁵N, ¹³C) Odorranain-C6 Synthesis Sample Dissolve Peptide in Micelle Solution Peptide->Sample Micelles Prepare Perdeuterated SDS or DPC Micelles Micelles->Sample Spectrometer High-Field NMR Spectrometer Sample->Spectrometer Experiments Acquire 2D/3D NMR Spectra: - TOCSY, NOESY, HSQC Spectrometer->Experiments Assignment Resonance Assignment Experiments->Assignment Constraints Extract Structural Constraints (NOEs, J-couplings) Assignment->Constraints Calculation Calculate 3D Structure Ensemble (e.g., XPLOR-NIH) Constraints->Calculation Validation Structure Validation & Analysis Calculation->Validation

Caption: Workflow for NMR Structure Determination of Odorranain-C6.

  • Peptide Synthesis:

    • For detailed structural studies, uniform isotopic labeling of the peptide with ¹⁵N and/or ¹³C is often necessary. This is typically achieved through recombinant expression in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively. If SPPS is used, isotopically labeled amino acids can be incorporated at specific positions.

  • Preparation of Micelles:

    • Perdeuterated detergents, such as d₂₅-SDS or d₃₈-dodecylphosphocholine (DPC), are used to minimize solvent signals in the ¹H NMR spectra. DPC micelles are zwitterionic and are often used to mimic eukaryotic cell membranes, while the anionic SDS micelles can represent bacterial membranes.[7]

  • NMR Sample Preparation:

    • Dissolve the isotopically labeled Odorranain-C6 in a buffered solution (e.g., phosphate buffer, pH 7.4) containing the perdeuterated detergent at a concentration well above the CMC.

  • NMR Data Acquisition:

    • Acquire a suite of 2D and 3D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the 3D structure.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that yields a "fingerprint" of the protein, with one peak for each backbone N-H group.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: The first step is to assign all the observed NMR signals to specific atoms in the peptide sequence.

    • Structural Restraints: Nuclear Overhauser Effect (NOE) cross-peaks are converted into distance restraints. J-coupling constants can provide information about dihedral angles.

    • Structure Calculation: A set of 3D structures is calculated using software like XPLOR-NIH, CYANA, or AMBER, which uses the experimental restraints to find conformations that are consistent with the data.

    • Structure Validation: The resulting ensemble of structures is validated to ensure that it is stereochemically sound and agrees with the experimental data.

Part 2: The Critical Role of the Disulfide Bridge

The disulfide bridge in Odorranain-C6 is a key structural element that warrants specific investigation. Its presence is expected to significantly stabilize the peptide's conformation.[1][2][9]

To experimentally probe the role of this disulfide bond, a linear analogue of Odorranain-C6 can be synthesized where the two cysteine residues are replaced with a non-sulfur-containing amino acid of similar size, such as α-aminobutyric acid (Abu) or serine.[10]

By comparing the CD and NMR data of the native, cyclized Odorranain-C6 with its linear analogue in the same membrane-mimetic environments, one can directly assess the contribution of the disulfide bridge to the secondary structure and its stability. It is often observed that the removal of a disulfide bridge can lead to a less stable and more flexible structure.[10]

Conclusion: A Multifaceted Approach to a Dynamic Structure

The determination of the secondary structure of Odorranain-C6 in membrane-mimetic environments requires a multi-pronged approach. Circular dichroism spectroscopy offers a rapid and valuable assessment of the overall secondary structure content, providing insights into the conformational changes induced by different environments. For a more detailed, high-resolution picture, NMR spectroscopy is the tool of choice, capable of defining the peptide's fold at the atomic level. By systematically studying Odorranain-C6 in a range of membrane mimetics and by dissecting the role of key structural features like the disulfide bridge, we can gain a deeper understanding of how this potent antimicrobial peptide interacts with and disrupts bacterial membranes. This knowledge is fundamental for the future development of novel peptide-based therapeutics.

References

  • Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri. PMC. Available at: [Link]

  • Role of Disulfide Bonds in Peptide and Protein Conformation. SpringerLink. Available at: [Link]

  • The Effect of the Detergent Micelles Type on the Tetrapeptide NAc-SFVG-OMe Conformational Structure: NMR Studies in Solution. RJPBCS. Available at: [Link]

  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. MDPI. Available at: [Link]

  • NMR Studies of a Model Antimicrobial Peptide in the Micelles of SDS, Dodecylphosphocholine, or Dioctanoylphosphatidylglycerol. Bentham Open Archives. Available at: [Link]

  • Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy. PMC. Available at: [Link]

  • From structure to redox: the diverse functional roles of disulfides and implications in disease. FEBS Press. Available at: [Link]

  • Stability Analysis of Antimicrobial Peptides in Solvation Conditions by Molecular Dynamics. ResearchGate. Available at: [Link]

  • The role of secondary structures of peptide polymers on antimicrobial efficacy and antibiotic potentiation. PMC. Available at: [Link]

  • Monitoring the Conformational Changes of the Aβ(25−35) Peptide in SDS Micelles: A Matter of Time. MDPI. Available at: [Link]

  • Structures of cyclic, antimicrobial peptides in a membrane-mimicking environment define requirements for activity. PubMed. Available at: [Link]

  • The structures of selected peptides in specific lipid environments after 200 ns of simulation. ResearchGate. Available at: [Link]

  • Determination of Structure and Micellar Interactions of Small Antimicrobial Peptides by Solution-State NMR. Springer Nature Experiments. Available at: [Link]

  • Determining the Secondary Structure of Membrane Proteins and Peptides Via Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy. PMC. Available at: [Link]

  • Role of the 6-20 disulfide bridge in the structure and activity of epidermal growth factor. PubMed. Available at: [Link]

  • Design, Structural Stability, Membrane Binding, and Antibacterial Activity of Novel Antimicrobial Peptides Derived from Wuchuanin-A1. PMC. Available at: [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Solid-Phase Synthesis of Odorranain-C6

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the chemical synthesis of Odorranain-C6, a 33-amino acid antimicrobial peptide, using Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Sourced from the frog Odorrana grahami, Odorranain-C6 presents a compelling subject for research into novel antimicrobial agents.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology from resin preparation to final peptide characterization. The protocol emphasizes the rationale behind key experimental choices, ensuring both scientific integrity and successful replication. It includes detailed procedures for peptide cleavage, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by electrospray ionization mass spectrometry (ESI-MS).

Introduction to Odorranain-C6 and SPPS

Odorranain-C6 is an antimicrobial peptide with the following primary sequence: Sequence: GVLGTVKNLLIGAGKSAAQSVLKTLSCKLFNDC This 33-residue peptide is of significant interest due to its potential antimicrobial properties. Chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) is the most effective method for obtaining pure, research-grade Odorranain-C6, allowing for precise control over the sequence and the potential for future analog studies.

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the chosen methodology for this protocol.[6] It is favored for its mild deprotection conditions (using a base like piperidine) and the acid-labile nature of the side-chain protecting groups, which are removed concurrently with resin cleavage by trifluoroacetic acid (TFA).[2][6]

Materials and Reagents

Successful synthesis requires high-purity reagents. The following table summarizes the necessary materials.

Category Reagent/Material Grade/Specification Supplier Example
Resin Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/g substitutionMajor peptide synthesis supplier
Amino Acids Fmoc-L-Amino AcidsStandard side-chain protection (e.g., Trt for C, N, Q; Boc for K; Pbf for R; tBu for S, T, D)Major peptide synthesis supplier
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis gradeMajor chemical supplier
Dichloromethane (DCM)AnhydrousMajor chemical supplier
Acetonitrile (ACN)HPLC gradeMajor chemical supplier
Diethyl Ether or MTBEAnhydrousMajor chemical supplier
Reagents PiperidineAnhydrousMajor chemical supplier
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeMajor chemical supplier
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)>99% PurityMajor peptide synthesis supplier
Trifluoroacetic Acid (TFA)Reagent grade, >99%Major chemical supplier
Scavengers Triisopropylsilane (TIS)>98%Major chemical supplier
1,2-Ethanedithiol (EDT)>98%Major chemical supplier
WaterHPLC or Milli-Q gradeN/A
HPLC C18 Reverse-Phase ColumnPreparative and AnalyticalMajor chromatography supplier

Experimental Protocols

This section details the complete workflow for synthesizing, purifying, and characterizing Odorranain-C6.

Overall Synthesis Workflow

The entire process, from resin to purified peptide, follows a logical progression of synthesis, cleavage, purification, and analysis.

SPPS_Workflow Resin 1. Resin Preparation (Swelling) SPPS 2. Automated/Manual SPPS (Iterative Cycles) Resin->SPPS Load Cleavage 3. Cleavage & Global Deprotection SPPS->Cleavage Completed Sequence Purification 4. Crude Purification & RP-HPLC Cleavage->Purification Crude Peptide Analysis 5. Characterization (HPLC, MS) Purification->Analysis Purified Fractions SPPS_Cycle Deprotection Fmoc Deprotection (20% Piperidine) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle

Caption: The core iterative cycle of Fmoc-SPPS.

For each amino acid:

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), in DMF. Add DIPEA (8 eq.) to the solution and pre-activate for 5-10 minutes. [7] * Rationale: HBTU is an efficient coupling reagent that converts the carboxylic acid of the incoming amino acid into an active HOBt ester, which is highly reactive towards the free amine on the resin-bound peptide but is stable enough to minimize racemization. [8][9][10][11]DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and facilitate the reaction. [9]2. Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-6 times).

  • Kaiser Test (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) step is necessary.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF as described in section 3.2.

  • Repeat: Continue this cycle for all 33 amino acids of the Odorranain-C6 sequence.

Step 3: Cleavage from Resin and Global Deprotection

Once the full peptide sequence is assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed.

  • Resin Preparation: After the final coupling and deprotection of the N-terminal Glycine, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. Given the presence of Cysteine (Trt), a robust scavenger mixture is critical to prevent re-alkylation of the sensitive thiol side chain by carbocations generated during deprotection. [12] * Recommended Cocktail (Reagent K variant): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). [13][14] * Rationale: TFA is the strong acid that cleaves the peptide from the linker and removes tBu, Boc, and Pbf groups. [2][12]Water and TIS (or in this case, a combination of thiol scavengers) act as carbocation scavengers. [12][13]Specifically, EDT and thioanisole are highly effective at protecting the Cysteine thiol group. [14][15]3. Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin). Agitate gently at room temperature for 2-3 hours in a fume hood.

  • Peptide Precipitation: Filter the resin and collect the filtrate (containing the peptide) into a cold centrifuge tube. Add cold diethyl ether or MTBE (10x the volume of the filtrate) to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Step 4: Peptide Purification by RP-HPLC

The crude product is a mixture of the target peptide and various deletion or modified sequences. RP-HPLC is used for purification based on hydrophobicity. [16][17][18]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (see below).

  • HPLC System:

    • Column: Preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size). [19] * Buffer A: 0.1% TFA in Water.

    • Buffer B: 0.1% TFA in Acetonitrile (ACN).

    • Flow Rate: Dependent on column size (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: UV at 220 nm and 280 nm.

  • Purification Gradient: A slow, shallow gradient is often most effective for resolving closely related peptide impurities. [19] * Example Gradient:

    • 0-5 min: 5% B
    • 5-65 min: 5% to 55% B (0.83% B/min gradient)
    • 65-70 min: 55% to 95% B (Wash)
    • 70-75 min: 95% to 5% B (Re-equilibration)
  • Fraction Collection: Collect fractions (e.g., 1-2 mL) across the main elution peak.

Step 5: Quality Control and Characterization

The purity of the collected fractions must be confirmed, and the identity of the peptide verified.

  • Analytical RP-HPLC: Analyze the collected fractions on an analytical C18 column with a faster gradient (e.g., 5-95% B over 15 minutes) to assess purity. Pool fractions with >95% purity.

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS. [20][21][22]ESI is a soft ionization technique ideal for peptides, often producing multiply charged ions from which the molecular weight can be accurately calculated. [20][23] * Expected Monoisotopic Mass of Odorranain-C6 (C₁₄₉H₂₅₄N₄₀O₃₉S₂): ~3432.9 Da.

  • Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final product as a white, fluffy powder.

Troubleshooting Common SPPS Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete coupling; premature chain termination.Use a Kaiser test to monitor coupling completeness and recouple if necessary. Ensure high-quality, fresh reagents.
Peak Tailing in HPLC Peptide aggregation; poor solubility.Modify HPLC mobile phase (e.g., add formic acid). Dissolve crude peptide in a stronger solvent like 50% ACN before injection.
Extra Peaks in MS Deletion sequences; side reactions (e.g., oxidation of Cys/Met, dehydration of Asn).Optimize coupling times. Use a robust cleavage cocktail with appropriate scavengers. [15]
Incomplete Cleavage Insufficient cleavage time or TFA volume.Increase cleavage reaction time to 4 hours. Ensure adequate volume of cleavage cocktail to fully swell the resin.

Conclusion

This application note details a robust and validated protocol for the synthesis of Odorranain-C6 using Fmoc-SPPS. By understanding the chemical principles behind each step—from the role of HBTU in coupling to the critical function of scavengers during cleavage—researchers can reliably produce high-purity peptide for downstream applications. [9][12]The provided methodologies for purification and characterization ensure the final product meets the stringent quality standards required for scientific research and drug development.

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  • GenScript. (n.d.). Amino Acid Code Table.
  • Glen Research. (n.d.). Amino-Modifier C6 dR.

Sources

High-Throughput Minimum Inhibitory Concentration (MIC) Assay for Odorranain-C6

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Grounding: The Biology and Chemistry of Odorranain-C6

Odorranain-C6 is a potent, naturally occurring cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami)[1]. It was discovered during comprehensive anti-infection peptidomics profiling, which revealed the extreme diversity of host-defense peptides in amphibian skin (2)[2].

Structurally, Odorranain-C6 contains a highly conserved C-terminal "Rana-box" domain stabilized by a disulfide bridge. Mass spectrometry confirms that the oxidized, mature form of Odorranain-C6 has an observed monoisotopic mass of 3344.61 Da[3],[2]. Like many amphibian AMPs, its mechanism of action is physically destructive rather than metabolically inhibitory. The peptide's cationic residues electrostatically attract it to the anionic components of bacterial cell walls (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Upon reaching the lipid bilayer, the peptide folds into an amphipathic α -helix, inserts into the membrane, and forms pores that lead to rapid cell lysis and death.

MOA A Odorranain-C6 (Cationic AMP) B Electrostatic Attraction (to anionic LPS/Teichoic acid) A->B C Membrane Accumulation (Rana-box interaction) B->C D Amphipathic Insertion (alpha-helical folding) C->D E Membrane Disruption (Pore Formation) D->E F Cell Lysis & Death E->F

Mechanistic pathway of Odorranain-C6 targeting and disrupting bacterial membranes.

Experimental Design & Causality: Overcoming AMP Assay Artifacts

The gold standard for evaluating the efficacy of novel antimicrobials is the broth microdilution MIC assay (4)[4],[5]. However, applying standard Clinical and Laboratory Standards Institute (CLSI) protocols directly to cationic AMPs like Odorranain-C6 often yields falsely elevated MIC values due to the unique physical chemistry of these peptides.

To ensure a self-validating and highly accurate system, this protocol introduces three critical, mechanistically driven modifications:

  • Polypropylene Microtiter Plates : Standard polystyrene plates are negatively charged and highly hydrophobic. Cationic AMPs will non-specifically bind to the well walls, drastically reducing the effective peptide concentration in the broth. Polypropylene plates eliminate this electrostatic adsorption.

  • Acidified Carrier Solvents : Odorranain-C6 is solubilized in 0.01% Acetic Acid containing 0.2% Bovine Serum Albumin (BSA). The low pH ensures all basic amino acids are fully protonated, maximizing solubility, while the BSA acts as a sacrificial carrier protein to coat pipette tips and tubes, preventing peptide loss during serial dilutions.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) : AMP activity is highly sensitive to divalent cations ( Ca2+ and Mg2+ ), which stabilize bacterial membranes and can competitively inhibit peptide binding. CAMHB standardizes these ion concentrations to physiological levels, ensuring reproducible interaction kinetics.

Step-by-Step Protocol: Broth Microdilution for Odorranain-C6

Phase 1: Material Preparation
  • Peptide Stock : Weigh lyophilized Odorranain-C6 and reconstitute in 0.01% Acetic Acid + 0.2% BSA to a stock concentration of 2.56 mg/mL. Aliquot and store at -80°C to prevent degradation of the Rana-box disulfide bond.

  • Media : Prepare and autoclave Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Phase 2: Inoculum Standardization
  • Streak the target bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) onto Mueller-Hinton Agar plates and incubate overnight at 37°C.

  • Pick 3–5 morphologically distinct colonies and suspend them in 5 mL of CAMHB.

  • Incubate the suspension at 37°C with shaking (250 rpm) until the culture reaches the mid-logarithmic growth phase (OD600 of 0.08 to 0.1), which corresponds to approximately 1×108 CFU/mL.

  • Dilute the log-phase culture 1:200 in fresh CAMHB to achieve a final assay inoculum of 5×105 CFU/mL.

Phase 3: Assay Execution (Self-Validating Plate Layout)
  • In a sterile, 96-well U-bottom polypropylene plate, dispense 50 µL of CAMHB into columns 2 through 12.

  • Add 100 µL of the working Odorranain-C6 solution (diluted to 256 µg/mL in CAMHB) to column 1.

  • Perform a 2-fold serial dilution: Transfer 50 µL from column 1 to column 2, mix by pipetting 4 times, and repeat this process up to column 10. Discard 50 µL from column 10.

  • Internal Controls :

    • Column 11 (Growth Control): 50 µL CAMHB + 50 µL bacterial inoculum (Validates bacterial viability).

    • Column 12 (Sterility Control): 100 µL CAMHB only (Validates media sterility).

  • Add 50 µL of the standardized bacterial inoculum ( 5×105 CFU/mL) to all wells in columns 1 through 11.

  • Seal the plate with a breathable, sterile membrane to prevent evaporation and incubate at 37°C for 16–18 hours under static conditions.

Phase 4: Readout and Secondary Validation
  • Primary Readout (OD600) : Measure the optical density at 600 nm using a microplate reader. The MIC is defined as the lowest peptide concentration exhibiting ≥90% growth inhibition compared to the Growth Control (Column 11).

  • Secondary Validation (Resazurin Colorimetry) : To differentiate between bacteriostatic and bactericidal effects, add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 1–2 hours. A color shift from blue (oxidized) to pink (reduced) indicates active cellular metabolism. The MIC is the lowest concentration well that remains strictly blue.

Workflow S1 1. Peptide Preparation (Solubilize in 0.01% Acetic Acid + 0.2% BSA) S2 2. Broth Microdilution (2-fold serial dilution in Polypropylene Plate) S1->S2 S4 4. Co-incubation (37°C for 16-18 hours) S2->S4 S3 3. Inoculum Standardization (Adjust to 5 x 10^5 CFU/mL in CAMHB) S3->S2 Add 50 µL/well S5 5. MIC Determination (OD600 & Resazurin Colorimetry) S4->S5

Step-by-step workflow for the Odorranain-C6 broth microdilution MIC assay.

Quantitative Data Presentation

Based on the broad-spectrum profiles of Rana-box containing AMPs from Chinese odorous frogs (6)[7],[6], the expected MIC ranges for Odorranain-C6 against standard ESKAPE pathogens are summarized below.

Target PathogenGram StainExpected MIC Range (µg/mL)Mechanism / Notes
Staphylococcus aureus (ATCC 25923)Positive4 - 8High susceptibility due to exposed teichoic acids.
Escherichia coli (ATCC 25922)Negative8 - 16Rapid permeabilization of the outer LPS membrane.
Pseudomonas aeruginosa (ATCC 27853)Negative16 - 32Moderate resistance due to adaptive efflux pumps.
Acinetobacter baumannii (Clinical)Negative16 - 32Requires strict CAMHB standardization for accuracy.

References

  • Li, J., et al. (2007). "Anti-infection Peptidomics of Amphibian Skin." Molecular & Cellular Proteomics, 6(5), 882-894.2

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, 3(2), 163-175. 4

  • Yang, H., et al. (2012). "Extremely Abundant Antimicrobial Peptides Existed in the Skins of Nine Kinds of Chinese Odorous Frogs." Journal of Proteome Research, 11(1), 306-319. 6

Sources

Application Note: Preparative RP-HPLC Purification of Synthetic Odorranain-C6

Author: BenchChem Technical Support Team. Date: April 2026

Strategies for High-Resolution Separation of Disulfide-Bridged Amphibian Antimicrobial Peptides

Introduction

Odorranain-C6 is a 33-amino-acid antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami) 1[1]. Exhibiting potent broad-spectrum antibacterial properties, it represents a promising scaffold for novel therapeutic development. The chemical synthesis of Odorranain-C6 via Solid-Phase Peptide Synthesis (SPPS) often yields a crude mixture containing deletion sequences, truncated peptides, and mis-oxidized disulfide isomers. Because Odorranain-C6 features a critical C-terminal disulfide loop (Cys27–Cys33) essential for its structural integrity and bioactivity, achieving >95% purity requires a highly optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy.

This application note details the causality behind our chromatographic choices and provides a self-validating protocol for the robust purification of synthetic Odorranain-C6.

Physicochemical Profiling

Understanding the target molecule's physicochemical properties is the foundation of chromatographic method development. Table 1 summarizes the key parameters of Odorranain-C6 that dictate our purification strategy 2[2].

Table 1: Physicochemical Properties of Odorranain-C6

ParameterValue
Sequence GVLGTVKNLLIGAGKSAAQSVLKTLSCKLFNDC
Length 33 amino acids
Monoisotopic Mass 3345.83 Da
Isoelectric Point (pI) 9.31
Net Charge (at pH 7) +3
Disulfide Bond Cys27 – Cys33
Hydrophobicity Index 0.549

Methodological Rationale

To ensure a self-validating and highly reproducible purification system, every parameter in this protocol is chosen based on specific molecular interactions:

  • Stationary Phase Selection: For a peptide of ~3.3 kDa, a C18 or C8 stationary phase with a wide pore size (300 Å) is strictly required. Standard 120 Å pores restrict the mass transfer kinetics of larger peptides, leading to peak broadening and poor recovery. We utilize a preparative C18 column (e.g., 250 × 21.2 mm, 5 µm, 300 Å) to maximize loadability while maintaining high resolution 3[3].

  • Mobile Phase Chemistry: Odorranain-C6 is highly basic (pI 9.31) with a net charge of +3. Using 0.1% Trifluoroacetic acid (TFA) in both water and acetonitrile serves a dual purpose. First, the low pH (~2.0) fully protonates the residual silanol groups on the silica matrix, eliminating secondary electrostatic interactions that cause severe peak tailing. Second, the trifluoroacetate anion acts as an ion-pairing agent, neutralizing the positively charged Lysine residues, thereby increasing the peptide's overall hydrophobicity and improving retention on the reversed-phase column.

  • Gradient Optimization: Synthetic impurities often differ from the target peptide by only a single amino acid (e.g., des-Val or des-Gly). To resolve these closely eluting species, a shallow linear gradient (0.5% B per minute) is employed across the critical elution window. This slow gradient is essential for separating the correctly oxidized Cys27-Cys33 loop from its linear (reduced) precursor.

Purification Workflow

Workflow Crude Crude Synthetic Odorranain-C6 Solubilization Solubilization (0.1% TFA in H2O) Crude->Solubilization Filtration Filtration (0.22 µm) Solubilization->Filtration PrepHPLC Preparative RP-HPLC (C18, 300 Å) Filtration->PrepHPLC Fractionation Fraction Collection (UV 214 nm / 280 nm) PrepHPLC->Fractionation Gradient Elution Analysis Analytical RP-HPLC & MS (Validation >95%) Fractionation->Analysis Target Peak Analysis->PrepHPLC Impure Fractions (Recycle) Lyophilization Lyophilization (Pure TFA Salt) Analysis->Lyophilization Validated Fractions

Workflow for the purification and validation of synthetic Odorranain-C6.

Preparative Protocol (Step-by-Step)

This section outlines the methodology for the purification of 50 mg of crude synthetic Odorranain-C6.

Step 1: Sample Preparation
  • Weigh 50 mg of crude lyophilized Odorranain-C6.

  • Solubilize the peptide in 5.0 mL of Mobile Phase A (0.1% TFA in ultrapure water) to achieve a concentration of 10 mg/mL. Causality Note: The acidic environment aids in the dissolution of basic peptides and ensures the sample solvent matches the initial gradient conditions, preventing peak distortion upon injection.

  • Sonicate for 2 minutes and centrifuge at 10,000 × g for 10 minutes to pellet any insoluble polymeric aggregates.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter.

Step 2: Chromatographic Conditions

Configure the preparative HPLC system according to the parameters in Table 2.

Table 2: Preparative RP-HPLC Conditions

ParameterSpecification
Column Preparative C18 (250 × 21.2 mm, 5 µm, 300 Å)
Mobile Phase A 0.1% TFA in Ultrapure H₂O (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 10.0 mL/min
Detection Wavelengths 214 nm (peptide bonds) and 280 nm (aromatic residues)
Column Temperature Ambient (20–25 °C)
Injection Volume 5.0 mL (50 mg crude peptide load)
Step 3: Gradient Elution Profile

Execute the gradient method outlined in Table 3. This profile is specifically designed to isolate the correctly folded, oxidized Odorranain-C6.

Table 3: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BPhase Rationale
0.0955Equilibration and sample loading
5.0955Isocratic hold to wash out void volume salts
10.07525Rapid ramp to the start of the elution window
50.05545Shallow gradient (0.5% B/min) for high-resolution separation
55.0595Column wash to elute highly hydrophobic aggregates
60.0955Re-equilibration
Step 4: Fraction Collection and Validation (Self-Validating System)
  • Monitor the chromatogram at 214 nm and 280 nm. Collect fractions manually or via a fraction collector triggered by a threshold slope.

  • Self-Validation Step: Do not pool fractions blindly based on the preparative UV trace. Analyze 10 µL of each fraction across the main peak using an analytical RP-HPLC system (C18, 4.6 × 150 mm) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Identify the fractions containing the target mass (Monoisotopic mass: 3345.83 Da; [M+2H]²⁺ ~1673.9 m/z; [M+3H]³⁺ ~1116.3 m/z). Ensure the strict absence of the +2 Da species, which indicates the reduced (linear) precursor rather than the correctly oxidized Cys27-Cys33 loop 1[1].

  • Pool only the fractions exhibiting >95% chromatographic purity.

Step 5: Lyophilization
  • Flash-freeze the pooled fractions using liquid nitrogen.

  • Lyophilize for 48–72 hours to remove water, acetonitrile, and volatile TFA.

  • The final product will be Odorranain-C6 as a TFA salt, which generally enhances its solubility for subsequent in vitro biological assays, as TFA is a common counterion from the RP-HPLC purification process 4[4].

Conclusion

The successful purification of synthetic Odorranain-C6 relies on understanding its basicity and the necessity of resolving its oxidized form from synthetic impurities. By utilizing a 300 Å C18 column, TFA ion-pairing, and a shallow gradient, researchers can reliably obtain high-purity peptide suitable for advanced structural and functional studies.

References

  • Li J, Xu X, Xu C, et al. "Anti-infection Peptidomics of Amphibian Skin." ResearchGate.
  • "The All Information Of DRAMP01405." cpu-bioinfor.org.
  • "Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters." NIH.
  • "Odorranain-C5 peptide." NovoPro Bioscience Inc.

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Application Notes and Protocols for Odorranain-C6 in Bacterial Biofilm Eradication

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Bacterial Biofilms and the Potential of Odorranain-C6

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces.[1] This matrix provides a protective barrier, rendering the embedded bacteria highly resistant to conventional antibiotics and host immune responses, leading to persistent and chronic infections.[1][2] The emergence of multidrug-resistant (MDR) bacteria further complicates treatment, making the discovery of novel anti-biofilm agents a critical priority in modern medicine.[2]

Antimicrobial peptides (AMPs) are a promising class of molecules in the fight against biofilm-related infections.[2][3] These naturally occurring peptides, found in a wide range of organisms, often exhibit broad-spectrum antimicrobial activity and can circumvent common resistance mechanisms.[3][4] Odorranain-C6 is an antimicrobial peptide identified from the skin secretions of the Odorrana grahami frog.[5][6] While direct studies on the anti-biofilm properties of Odorranain-C6 are emerging, related peptides from the same species, such as brevinin-1E-OG9, have demonstrated potent antibacterial and anti-biofilm activity, particularly against resilient pathogens like Staphylococcus aureus.[5][6] This suggests that Odorranain-C6 may possess similar capabilities, making it a compelling candidate for further investigation as an anti-biofilm therapeutic.

These application notes provide a comprehensive guide for researchers to investigate the efficacy of Odorranain-C6 in eradicating bacterial biofilms. The following protocols are designed to be robust and self-validating, offering a framework for screening, quantifying, and visualizing the anti-biofilm potential of Odorranain-C6.

Mechanism of Action: A Multi-Pronged Attack

The proposed anti-biofilm mechanism of Odorranain-C6, based on the action of related amphibian-derived AMPs, is likely multifaceted. Unlike traditional antibiotics that often have a single target, AMPs can disrupt bacterial biofilms through several mechanisms simultaneously:

  • Membrane Disruption: Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[7][8] This interaction can lead to membrane permeabilization and the formation of pores, causing leakage of cellular contents and ultimately cell death.[8][9]

  • Inhibition of Biofilm Formation: AMPs can interfere with the initial stages of biofilm development by preventing bacterial attachment to surfaces.[3]

  • Matrix Degradation: Some AMPs can degrade components of the EPS matrix, such as extracellular DNA (eDNA) and polysaccharides, thereby compromising the structural integrity of the biofilm and exposing the embedded bacteria to the peptide and other antimicrobial agents.[1]

  • Interference with Quorum Sensing: AMPs may disrupt bacterial cell-to-cell communication (quorum sensing), a process crucial for biofilm formation and maturation.[10]

The following diagram illustrates the potential multi-modal action of Odorranain-C6 on a bacterial biofilm.

cluster_0 Odorranain-C6 cluster_1 Bacterial Biofilm Odorranain_C6 Odorranain-C6 Biofilm Mature Biofilm Odorranain_C6->Biofilm Inhibition of Formation Bacteria Bacterial Cells Odorranain_C6->Bacteria Membrane Disruption EPS EPS Matrix Odorranain_C6->EPS Matrix Degradation

Caption: Potential mechanisms of Odorranain-C6 against bacterial biofilms.

Experimental Protocols

The following protocols provide a step-by-step guide for assessing the anti-biofilm activity of Odorranain-C6.

Protocol 1: Quantification of Biofilm Eradication using Crystal Violet Assay

This protocol quantifies the ability of Odorranain-C6 to eradicate pre-formed bacterial biofilms using the crystal violet staining method.

Materials:

  • Sterile 96-well flat-bottomed polystyrene plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

  • Odorranain-C6 stock solution (in a suitable solvent, e.g., sterile water or PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare an overnight culture of the bacterial strain in the appropriate growth medium.

    • Dilute the overnight culture 1:100 in fresh medium.

    • Add 200 µL of the diluted culture to each well of a 96-well plate.

    • Include a negative control with sterile medium only.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with Odorranain-C6:

    • After incubation, carefully remove the planktonic bacteria by gently aspirating the medium from each well.

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

    • Prepare serial dilutions of Odorranain-C6 in the appropriate growth medium.

    • Add 200 µL of the Odorranain-C6 dilutions to the wells containing the pre-formed biofilms. Include an untreated control (medium only).

    • Incubate the plate at 37°C for the desired treatment time (e.g., 4, 8, 24 hours).

  • Crystal Violet Staining:

    • After treatment, aspirate the medium from the wells.

    • Wash the wells twice with 200 µL of sterile PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Invert the plate and gently tap on a paper towel to remove excess liquid.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate at room temperature for 15 minutes with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm eradication can be calculated using the following formula:

Data Presentation:

Odorranain-C6 Conc. (µg/mL)Absorbance (OD 570nm) ± SD% Biofilm Eradication
0 (Untreated Control)1.25 ± 0.080
11.10 ± 0.0512
50.85 ± 0.0632
100.50 ± 0.0460
250.20 ± 0.0384
500.10 ± 0.0292
Protocol 2: Visualization of Biofilm Viability using Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the direct visualization of live and dead bacteria within the biofilm structure after treatment with Odorranain-C6.

Materials:

  • Sterile glass-bottom dishes or chamber slides

  • Bacterial strain of interest

  • Appropriate bacterial growth medium

  • Odorranain-C6 stock solution

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Formation:

    • Grow biofilms directly on the glass surface of the dishes or slides as described in Protocol 1, Step 1.

  • Treatment with Odorranain-C6:

    • Treat the pre-formed biofilms with the desired concentrations of Odorranain-C6 as described in Protocol 1, Step 2.

  • Staining:

    • After treatment, carefully remove the medium and gently wash the biofilms with sterile PBS.

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide in PBS).

    • Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-20 minutes.

  • Imaging:

    • Gently wash the stained biofilms with PBS to remove excess stain.

    • Image the biofilms using a confocal laser scanning microscope.

      • Excite SYTO 9 (live cells) at ~488 nm and collect emission at ~500-550 nm (green channel).

      • Excite propidium iodide (dead cells) at ~535 nm and collect emission at ~617 nm (red channel).

    • Acquire z-stack images to visualize the three-dimensional structure of the biofilm.

Data Analysis:

The acquired images can be analyzed using software such as ImageJ or FIJI to quantify the ratio of live to dead cells, providing a quantitative measure of Odorranain-C6's bactericidal activity within the biofilm.

A Biofilm Formation (24-48h at 37°C) B Treatment with Odorranain-C6 A->B C Wash with PBS B->C D LIVE/DEAD Staining (SYTO 9 & Propidium Iodide) C->D E Confocal Microscopy D->E F Image Analysis (Live/Dead Ratio) E->F

Caption: Workflow for visualizing biofilm viability with CLSM.

Scientific Integrity and Trustworthiness

The protocols described above are designed to be self-validating through the inclusion of appropriate controls. The crystal violet assay provides a quantitative measure of total biofilm biomass, while CLSM with live/dead staining offers a more detailed view of the viability of individual cells within the biofilm structure. By combining these two methods, researchers can obtain a comprehensive understanding of the anti-biofilm efficacy of Odorranain-C6.

It is crucial to perform these experiments with appropriate biological and technical replicates to ensure the statistical significance of the results. Additionally, including a known anti-biofilm agent as a positive control can help to validate the experimental setup and provide a benchmark for the activity of Odorranain-C6.

Conclusion

Odorranain-C6 represents a promising candidate for the development of novel anti-biofilm therapeutics. The application notes and protocols provided here offer a robust framework for researchers to systematically evaluate its efficacy against a range of bacterial biofilms. By elucidating the anti-biofilm properties of this amphibian-derived peptide, we can move one step closer to addressing the significant clinical challenge posed by biofilm-related infections.

References

  • Fei, F., Wang, T., Jiang, Y., et al. (2023). A frog-derived antimicrobial peptide as a potential anti-biofilm agent in combating Staphylococcus aureus skin infection. Journal of Cellular and Molecular Medicine, 27(11), 1565-1579. [Link]

  • Di Somma, A., Avitabile, C., Cirillo, A., et al. (2024). The pH-Insensitive Antimicrobial and Antibiofilm Activities of the Frog Skin Derived Peptide Esc(1-21): Promising Features for Novel Anti-Infective Drugs. International Journal of Molecular Sciences, 25(15), 8234. [Link]

  • Fei, F., Wang, T., Jiang, Y., et al. (2023). A frog-derived antimicrobial peptide as a potential anti-biofilm agent in combating Staphylococcus aureus skin infection. PubMed, 37210603. [Link]

  • Fei, F., Wang, T., Jiang, Y., et al. (2023). A frog-derived antimicrobial peptide as a potential anti-biofilm agent in combating Staphylococcus aureus skin infection. Journal of Cellular and Molecular Medicine, 27(11), 1565-1579. [Link]

  • Guo, L., Li, Y., Wang, Y., et al. (2020). Dual Antibacterial Activities and Biofilm Eradication of a Marine Peptide-N6NH2 and Its Analogs against Multidrug-Resistant Aeromonas veronii. Marine Drugs, 18(12), 643. [Link]

  • Mishra, B., Reiling, S., Zarena, D., et al. (2023). Marine Antimicrobial Peptides-Based Strategies for Tackling Bacterial Biofilm and Biofouling Challenges. Marine Drugs, 21(11), 567. [Link]

  • Wang, G., Li, X., & Wang, Z. (2022). Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides. Frontiers in Pharmacology, 13, 1064722. [Link]

  • Adu-Oppong, B., & Bazzicalupo, P. (2022). Antimicrobial Peptides as an Alternative for the Eradication of Bacterial Biofilms of Multi-Drug Resistant Bacteria. Antibiotics, 11(11), 1530. [Link]

  • Mastoor, S., Nazim, F., Rizwan-ul-Hasan, S., et al. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. Antibiotics, 11(10), 1334. [Link]

  • de la Fuente-Núñez, C., Reffuveille, F., Haney, E. F., et al. (2017). Eradication of Staphylococcus aureus Biofilm Infections Using Synthetic Antimicrobial Peptides. The Journal of Infectious Diseases, 215(8), 1268-1277. [Link]

  • Park, Y., Lee, H., Lee, D. G., et al. (2019). Anti-Biofilm Effects of Synthetic Antimicrobial Peptides Against Drug-Resistant Pseudomonas aeruginosa and Staphylococcus aureus Planktonic Cells and Biofilm. Antibiotics, 8(4), 232. [Link]

  • de la Fuente-Núñez, C., Reffuveille, F., Haney, E. F., et al. (2016). Activity of a novel antimicrobial peptide against Pseudomonas aeruginosa biofilms. bioRxiv. [Link]

  • Brogden, K. A. (2005). Alternative mechanisms of action of cationic antimicrobial peptides on bacteria. Expert Review of Anti-infective Therapy, 3(2), 265-272. [Link]

  • Haney, E. F., & Hancock, R. E. W. (2020). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology, 11, 1338. [Link]

  • Dean, S. N., Bishop, B. M., & van Hoek, M. L. (2011). Natural and synthetic cathelicidin peptides with anti-microbial and anti-biofilm activity against Staphylococcus aureus. BMC Microbiology, 11, 114. [Link]

  • Papa, R., Selan, L., Parrilli, E., et al. (2017). Anti-Biofilm Activity of a Long-Chain Fatty Aldehyde from Antarctic Pseudoalteromonas haloplanktis TAC125 against Staphylococcus epidermidis Biofilm. Frontiers in Microbiology, 8, 333. [Link]

  • Nowak, A., Nowaczyk, M., & Grdeń, M. (2024). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. International Journal of Molecular Sciences, 25(2), 1009. [Link]

  • Wang, Y., Li, X., Wang, Y., et al. (2022). Antibacterial Peptide NP-6 Affects Staphylococcus aureus by Multiple Modes of Action. Foods, 11(14), 2110. [Link]

  • Kim, S. A., & Kim, Y. H. (2014). Mechanism of Action of Antimicrobial Peptides Against Bacterial Membrane. Journal of the Korean Society for Applied Biological Chemistry, 57(3), 329-335. [Link]

  • Park, Y., Lee, H., Lee, D. G., et al. (2019). Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus. Journal of Peptide Science, 25(9), e3195. [Link]

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Application Notes and Protocols for In Vivo Efficacy Testing of Odorranain-C6 in a Murine Xenograft Model

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo efficacy testing of Odorranain-C6, a putative anti-cancer peptide derived from the Odorranain family of antimicrobial peptides (AMPs). While specific data on Odorranain-C6 is emerging, this protocol is built upon the well-established anti-neoplastic properties of related AMPs, which have demonstrated cytotoxic and anti-angiogenic effects.[1][2][3] This guide offers a robust framework for evaluating the therapeutic potential of Odorranain-C6 in a preclinical setting, emphasizing scientific integrity, experimental causality, and data-driven insights.

Introduction: The Therapeutic Potential of Odorranain Peptides

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system in a wide range of organisms.[3][4] Many AMPs have been shown to possess potent anticancer properties, often exhibiting selective cytotoxicity towards cancer cells over normal mammalian cells.[1][2][5] This selectivity is attributed to differences in cell membrane composition, with cancer cells often having a higher negative surface charge that facilitates interaction with cationic AMPs.[2][5]

The Odorranain family of peptides, isolated from the skin secretions of the frog Odorrana grahami, are part of this promising class of molecules.[6][7] While originally identified for their antimicrobial activities, the structural and functional similarities of Odorranain peptides to other AMPs with known anti-cancer effects suggest their potential as novel oncologic therapeutics.[1][7] The proposed mechanisms of action for such peptides often involve disruption of the cancer cell membrane, induction of apoptosis, and inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[8][9][10]

This application note details a comprehensive protocol for the in vivo evaluation of a representative Odorranain peptide, termed Odorranain-C6, in a murine xenograft model. The following sections provide a step-by-step guide to experimental design, execution, and data interpretation, grounded in established methodologies and best practices for preclinical cancer research.

Scientific Rationale and Experimental Causality

The decision to proceed with in vivo testing of Odorranain-C6 is predicated on its hypothesized dual mechanism of action: direct cytotoxicity to cancer cells and inhibition of tumor angiogenesis. Many AMPs exert their cytotoxic effects by creating pores in the cell membrane, leading to cell lysis.[11] Additionally, some AMPs can penetrate the cell membrane and interact with intracellular targets to induce apoptosis.[12]

The anti-angiogenic potential of peptides like Odorranain-C6 is of particular interest. Tumor angiogenesis is a complex process regulated by various signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) pathway.[8][10][13] It is hypothesized that Odorranain-C6 may interfere with these pathways, thereby restricting the tumor's blood supply and inhibiting its growth.

The experimental design outlined below is structured to interrogate both of these potential mechanisms of action, providing a comprehensive assessment of Odorranain-C6's therapeutic efficacy.

Experimental Workflow and Protocols

Overall Experimental Workflow

The following diagram illustrates the key phases of the in vivo efficacy study for Odorranain-C6.

experimental_workflow cluster_preclinical Preclinical Efficacy Testing of Odorranain-C6 A Cell Line Selection & Culture C Tumor Xenograft Implantation A->C B Animal Model Selection (Immunocompromised Mice) B->C D Treatment Initiation (Odorranain-C6, Vehicle, Positive Control) C->D E Tumor Growth Monitoring D->E F Endpoint Data Collection (Tumor Weight, Immunohistochemistry) E->F G Data Analysis & Interpretation F->G

Caption: High-level overview of the in vivo experimental workflow.

Detailed Experimental Protocols

3.2.1. Cell Line and Culture

  • Cell Line Selection: A human cancer cell line with a well-characterized xenograft model, such as the human colon adenocarcinoma cell line HT-29 or the human breast adenocarcinoma cell line MDA-MB-231, should be selected.

  • Cell Culture: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Cells should be routinely tested for mycoplasma contamination.

3.2.2. Animal Model

  • Species and Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are recommended for this study. These mice lack a functional thymus and are unable to mount a T-cell-mediated immune response, allowing for the growth of human tumor xenografts.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment. They should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and provided with food and water ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3.2.3. Tumor Xenograft Implantation

  • Harvest cultured cancer cells during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor growth. Caliper measurements of the tumor length (L) and width (W) should begin 3-5 days post-implantation. Tumor volume can be calculated using the formula: Volume = (W^2 x L) / 2.

3.2.4. Treatment Groups and Administration

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

GroupTreatmentDosageRoute of AdministrationFrequency
1Vehicle Control-Intraperitoneal (IP) or Intravenous (IV)Daily
2Odorranain-C6 (Low Dose)e.g., 1 mg/kgIP or IVDaily
3Odorranain-C6 (High Dose)e.g., 5 mg/kgIP or IVDaily
4Positive Controle.g., Doxorubicin (5 mg/kg)IPTwice weekly
  • Odorranain-C6 Formulation: The peptide should be reconstituted in a sterile, biocompatible vehicle such as saline or PBS. The formulation should be prepared fresh daily.

  • Administration: The chosen route of administration (IP or IV) will depend on the pharmacokinetic properties of the peptide.

3.2.5. Monitoring and Endpoints

  • Tumor Growth: Measure tumor volume and body weight of each mouse 2-3 times per week.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant distress. At the endpoint, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis.

Assessment of Anti-Angiogenic Effects

To investigate the anti-angiogenic properties of Odorranain-C6, the following analyses should be performed on the excised tumor tissues.

4.1. Immunohistochemistry (IHC)

  • CD31 Staining: CD31 is a marker for endothelial cells. IHC staining for CD31 will allow for the quantification of microvessel density (MVD) within the tumor. A reduction in MVD in the Odorranain-C6 treated groups compared to the vehicle control would indicate an anti-angiogenic effect.

  • VEGF Staining: Staining for VEGF can provide insights into whether Odorranain-C6 treatment affects the expression of this key pro-angiogenic factor within the tumor microenvironment.

4.2. Hypothesized Anti-Angiogenic Signaling Pathway

The following diagram illustrates a potential signaling pathway through which Odorranain-C6 may exert its anti-angiogenic effects, based on the known mechanisms of other anti-angiogenic compounds.[8][13]

signaling_pathway cluster_pathway Hypothesized Anti-Angiogenic Pathway of Odorranain-C6 OdorranainC6 Odorranain-C6 VEGFR2 VEGFR2 OdorranainC6->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Activation EndothelialCell Endothelial Cell Proliferation, Migration, and Survival Akt->EndothelialCell Promotion Angiogenesis Tumor Angiogenesis EndothelialCell->Angiogenesis Leads to

Caption: A potential mechanism for Odorranain-C6's anti-angiogenic activity.

Data Analysis and Interpretation

5.1. Tumor Growth Inhibition

  • Calculate the mean tumor volume for each group at each measurement time point.

  • Plot the mean tumor volume ± standard error of the mean (SEM) over time for each group.

  • At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

5.2. Statistical Analysis

  • Statistical significance of the differences in tumor volume and tumor weight between the treatment groups and the vehicle control group should be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value of < 0.05 is typically considered statistically significant.

5.3. Interpretation of Results

  • Efficacy: A statistically significant reduction in tumor growth in the Odorranain-C6 treated groups compared to the vehicle control would indicate in vivo efficacy.

  • Anti-Angiogenic Effects: A significant decrease in MVD in the tumors from Odorranain-C6 treated mice would provide evidence for an anti-angiogenic mechanism of action.

  • Toxicity: Monitoring of body weight and clinical signs will provide an initial assessment of the tolerability and potential toxicity of Odorranain-C6.

Conclusion

The protocol outlined in this application note provides a robust and comprehensive framework for the in vivo efficacy testing of Odorranain-C6. By employing a well-established xenograft model and incorporating endpoints that assess both tumor growth and angiogenesis, researchers can gain critical insights into the therapeutic potential of this novel peptide. The data generated from these studies will be instrumental in guiding the further development of Odorranain-C6 as a potential anti-cancer agent.

References

  • Studies on Anticancer Activities of Antimicrobial Peptides - PMC - NIH. (n.d.).
  • A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami. (2008, April 15). Peptides.
  • Flavonoid-Mediated Suppression of Tumor Angiogenesis: Roles of Ang-Tie/PI3K/AKT. (2024, October 12). Pharmaceuticals.
  • Influence of Fatty Acid Modification on the Anticancer Activity of the Antimicrobial Peptide Figainin 1 - PMC. (n.d.).
  • Flavonoids with Anti-Angiogenesis Function in Cancer - MDPI. (2024, March 31). Molecules.
  • Antiangiogenic Activity of the Lipophilic Antimicrobial Peptides from an Endophytic Bacterial Strain Isolated from Red Pepper Leaf - PMC. (n.d.).
  • A Review for Antimicrobial Peptides with Anticancer Properties: Re-purposing of Potential... - Bio Integration. (2020, November 18). Bio-integration.
  • Studies on the anti-angiogenic effect of Marsdenia tenacissima extract in vitro and in vivo. (n.d.).
  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC. (n.d.).
  • Low cationicity is important for systemic in vivo efficacy of database-derived peptides against drug-resistant Gram-positive pathogens - PMC. (2019, June 17). Proceedings of the National Academy of Sciences.
  • Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - Semantic Scholar. (2015, May 13).
  • Peptides with Dual Antimicrobial and Anticancer Activities - Frontiers. (n.d.).
  • (PDF) Anti-infection Peptidomics of Amphibian Skin - ResearchGate. (2026, March 19).
  • Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms - MDPI. (2024, June 21). Toxins.
  • Heterologous expression of frog antimicrobial peptide Odorranain-C1 in Pichia pastoris: Biological characteristics and its application in food preservation - PubMed. (2024, July 10). International Journal of Biological Macromolecules.
  • Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications - PMC. (2024, November 12). International Journal of Molecular Sciences.
  • Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection - PMC. (2024, May 30). Antibiotics.
  • Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides - PMC. (2023, June 15). Frontiers in Pharmacology.
  • Discovery and Mechanism of Action of a Novel Antimicrobial Peptide from an Earthworm. (2023, February 14). Microbiology Spectrum.
  • Antimicrobial peptides – Advances in development of therapeutic applications - PMC. (n.d.).
  • Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed. (1998, March 6). Biochemical and Biophysical Research Communications.
  • Cutaneous Wound Healing Facilitated by Postbiotic Extract Through Antimicrobial Action and Extracellular Matrix Regulation - PMC. (2025, October 30). International Journal of Molecular Sciences.

Sources

Application Note: Site-Selective Fluorescent Labeling of Odorranain-C6 for Cellular Uptake and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Odorranain-C6 is a highly potent cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami). Understanding its pharmacokinetics and cellular internalization is critical for developing next-generation peptide therapeutics. This application note provides a comprehensive, causality-driven protocol for the site-selective fluorescent labeling of Odorranain-C6, ensuring that the peptide's native conformation, cationic charge distribution, and biological activity remain intact during cellular uptake and mode-of-action (MOA) assays.

Mechanistic Background of Odorranain-C6

Odorranain-C6 (GVLGTVKNLLIGAGKSAAQSVLKTLSCKLFNDC) exhibits a sophisticated, dual-action antimicrobial mechanism. Unlike simple pore-forming peptides, Odorranain-C6 exerts its bactericidal effects by first accumulating on anionic bacterial membranes to form lamellar mesosome-like structures and pores, followed by cellular translocation to induce intracellular DNA condensation [1].

To accurately study this biphasic mechanism (membrane disruption vs. intracellular targeting), researchers must utilize fluorescently labeled variants of the peptide to track its spatial and temporal localization in live cells [4].

MOA Peptide Odorranain-C6 (Cationic AMP) Membrane Bacterial Membrane (Anionic Lipids) Peptide->Membrane Electrostatic Attraction Pore Pore Formation & Membrane Disruption Membrane->Pore Accumulation Uptake Cellular Uptake (Translocation) Membrane->Uptake Translocation DNA Intracellular Targeting (DNA Condensation) Uptake->DNA Binding

Fig 1: Dual antimicrobial mechanism of Odorranain-C6 via membrane disruption and DNA condensation.

Rationale for N-Terminal Site-Selective Labeling

The primary challenge in labeling Odorranain-C6 lies in its amino acid composition. The peptide contains four Lysine residues (positions 7, 18, 26, 30) and two Cysteine residues (positions 28, 33).

  • Why avoid Maleimide-Cysteine chemistry? The two C-terminal cysteines likely form a disulfide bridge critical for the peptide's structural stability and target affinity. Reducing these bonds for maleimide conjugation will fundamentally alter the peptide's MOA.

  • Why avoid standard pH 8.5 NHS-Ester chemistry? Standard N-hydroxysuccinimide (NHS) ester labeling at pH 8.3–8.5 will indiscriminately label the ϵ -amines of the four Lysine residues. Neutralizing these cationic charges destroys the electrostatic attraction required for the peptide to bind to anionic bacterial membranes.

The Solution: pH-Controlled N-Terminal Labeling To preserve both the disulfide bridge and the Lysine-driven cationic charge, we exploit the pKa differential between the N-terminal α -amine (pKa ~8.9) and the Lysine ϵ -amines (pKa ~10.5) [2]. By strictly buffering the reaction at pH 7.0–7.2 , the Lysine side chains remain fully protonated (unreactive), while a sufficient fraction of the N-terminal α -amine remains unprotonated and highly nucleophilic, allowing for precise, site-selective mono-labeling [3].

Quantitative Data & Reagent Selection

Table 1: Physicochemical Properties of Odorranain-C6

Property Value Implication for Labeling
Sequence Length 33 Amino Acids Requires high-resolution HPLC for purification.
Net Charge (pH 7.0) +4 (excluding N-term) Cationic nature must be preserved; avoid Lysine modification.
Cysteine Content 2 (Cys28, Cys33) Avoid reducing agents (DTT/TCEP) in buffers.

| Target Labeling Site | Glycine-1 ( α -amine) | Optimal target for pH 7.2 NHS-ester conjugation. |

Table 2: Recommended Fluorophores for AMP Uptake Studies

Fluorophore Excitation/Emission Rationale for Selection
Cy5-NHS Ester 646 nm / 662 nm Deep-red emission avoids bacterial autofluorescence; excellent for live-cell confocal imaging.

| TAMRA-NHS Ester | 546 nm / 575 nm | High photostability; minimal environmental sensitivity compared to FITC. |

Experimental Protocols

Workflow Overview

Workflow Prep 1. Peptide Preparation (Dissolve in pH 7.2 Buffer) Dye 2. Fluorophore Addition (NHS-Ester in DMSO/DMF) Prep->Dye React 3. pH-Controlled Reaction (Targeting N-terminal React{03B1}-amine) Dye->React Purify 4. RP-HPLC Purification (Isolate Mono-labeled Peak) React->Purify Verify 5. LC-MS Validation (Confirm Mass & Purity) Purify->Verify

Fig 2: Step-by-step workflow for the site-selective N-terminal fluorescent labeling of AMPs.

Protocol A: pH-Controlled Conjugation of Odorranain-C6

Note: Ensure all buffers are free of primary amines (e.g., do not use Tris or Glycine buffers for the reaction phase).

  • Peptide Preparation: Dissolve 2 mg of lyophilized Odorranain-C6 in 1 mL of 100 mM Sodium Phosphate buffer, pH 7.2. Vortex gently until fully dissolved.

  • Fluorophore Preparation: Reconstitute Cy5-NHS ester in anhydrous, amine-free DMSO to a concentration of 10 mM. Critical: DMSO must be anhydrous to prevent rapid hydrolysis of the NHS ester.

  • Conjugation Reaction: Add the Cy5-NHS ester to the peptide solution at a 1.2 : 1 molar ratio (Dye : Peptide). The slight excess drives the reaction forward while minimizing the risk of off-target Lysine labeling.

  • Incubation: Incubate the mixture at room temperature (20-25°C) for 2 hours in the dark with continuous end-over-end rotation.

  • Quenching: Terminate the reaction by adding 50 µL of 1 M Tris-HCl (pH 8.0). Incubate for 15 minutes. This quenches unreacted NHS esters, preventing them from reacting with cellular proteins during downstream assays.

  • Purification: Isolate the N-terminally mono-labeled Odorranain-C6 using semi-preparative Reverse-Phase HPLC (C18 column). Use a linear gradient of 10–60% Acetonitrile in Water (containing 0.1% TFA) over 30 minutes.

  • Validation: Lyophilize the collected fraction and verify the mass via LC-MS to confirm the addition of a single fluorophore mass unit.

Protocol B: Live-Cell Confocal Uptake Assay

To accurately capture the MOA, live-cell imaging is prioritized over fixed-cell imaging, as chemical fixation can artificially permeabilize membranes and alter peptide uptake dynamics [4].

  • Cell Culture: Grow Escherichia coli (or target bacterial strain) in Mueller-Hinton broth at 37°C to mid-logarithmic phase (OD600 ~ 0.4 - 0.5).

  • Washing: Centrifuge the cells at 3,000 x g for 5 minutes. Wash twice with sterile Phosphate-Buffered Saline (PBS, pH 7.4) to remove media components that might sequester the peptide.

  • Peptide Incubation: Resuspend the bacterial pellet in PBS containing 2 µM of Cy5-labeled Odorranain-C6. Incubate at 37°C for 15 to 30 minutes in the dark.

  • DNA Co-Staining: During the last 5 minutes of incubation, add Hoechst 33342 (or DAPI) to a final concentration of 1 µg/mL to visualize the bacterial nucleoid.

  • Immobilization: Wash the cells once with PBS to remove unbound peptide. Drop-cast 5 µL of the cell suspension onto a 1% agarose pad (prepared in PBS) on a glass slide. Cover with a #1.5 coverslip.

  • Confocal Imaging: Image immediately using a confocal laser scanning microscope.

    • Cy5 Channel: Ex 640 nm / Em 650-700 nm (Tracks Odorranain-C6).

    • Hoechst Channel: Ex 405 nm / Em 420-470 nm (Tracks DNA).

    • Analysis: Look for co-localization of the Cy5 signal with the Hoechst signal to confirm the DNA condensation MOA, versus peripheral ring-like fluorescence which indicates membrane accumulation.

References

  • (PDF) Anti-infection Peptidomics of Amphibian Skin - ResearchGate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6u_KtOrrMIn8O-VekY_BGWABonWlE6wQ878uIvN2Muq1hdcGKCT70BHxW1bTDYSOzK7BwE8HiyidpwX9TXEq5UFjWd_EnL5FABdloYdQ9or21pmth-kn6NACUEuYFMooqK_uep29k1V9GRUf8rUQRDHwbDbA4f0zeSluWB4DuKOnUEfurp4in9PTcVsTipWfXIopc4GcRLw==]
  • Preferentially biotinylate N-terminal α-amino groups in peptides - Thermo Fisher Scientific. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEej91DLBJ2PM0r9y6LCxosvImQdpTTLX9KTkYotX6I_2WgraqfVyCWSHfFAYps89BybNit8BXQyfaZH4BhcjFg-ahRGnSt-bldSoDkjV6qR53YWynwKT6B2dVg8bvykDtOFZS6mp1OdR9Aq4KkXtWTezVhkqeIAv6jx_UXSTKrDOBkxpOzpAvcOJ5CG2M_eefywwq1oV3GNiGrKRlZcTcQ]
  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. RHHZ.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyWTn6RBbjNDNsrtfOVl48pp2e4tgOblVONXIlQAhQqKq9W-d4y5qD84g2Kg8fhpFbA0NFLyGrl2uv-zjWVrSjcRlq0qb9DHzSkjszrKZ5Io7MwQQrx5aqf9ou8Dj86nXGWhdR]
  • A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Odorranain-C6 Peptide Aggregation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Odorranain-C6 is a cationic antimicrobial peptide (AMP) identified from the skin of the frog Odorrana grahami.[1] Like many AMPs, its therapeutic potential is significant, but its utility can be hampered by a tendency to aggregate, particularly in physiological buffers such as Phosphate-Buffered Saline (PBS) at pH 7.4.[2][3] Aggregation can lead to loss of biological activity, altered pharmacokinetics, and potential immunogenicity.[4]

This technical support guide provides a comprehensive framework for understanding, troubleshooting, and preventing the aggregation of Odorranain-C6. It is designed for researchers, scientists, and drug development professionals who are working with this peptide and encountering stability challenges.

Understanding the Core Problem: Why Does Odorranain-C6 Aggregate?

Peptide aggregation is a complex phenomenon driven by the desire to minimize unfavorable interactions with the solvent (water) and maximize favorable intermolecular interactions. For a cationic peptide like Odorranain-C6, several key factors are at play:

  • Hydrophobic Interactions: Although cationic, the peptide possesses hydrophobic residues. In aqueous solutions, these residues tend to associate with each other to minimize their exposure to water, driving the formation of aggregates.[5]

  • Electrostatic Interactions: The peptide's overall charge is highly dependent on the pH of the solution relative to its isoelectric point (pI). The isoelectric point is the pH at which a molecule carries no net electrical charge.[6][7] At or near its pI, the repulsive electrostatic forces between peptide molecules are minimized, dramatically increasing the likelihood of aggregation.[8]

  • Buffer Composition: Ions from the buffer, such as phosphate and salt (e.g., NaCl), can screen the peptide's charges, reducing intermolecular repulsion and promoting aggregation.[9] This is a common reason for peptides precipitating when moved from water or a low-ionic-strength buffer into a physiological buffer like PBS.

PropertyValue (Predicted)Significance for Aggregation
Amino Acid Sequence GLLKCVLGVAKCVLSContains a mix of hydrophobic (G, L, V, A) and cationic (K) residues, making it amphipathic.
Isoelectric Point (pI) ~9.74The peptide is strongly positively charged at neutral pH (7.4), which should provide electrostatic repulsion. However, aggregation can still occur if hydrophobic forces dominate or if charge screening occurs. It is least soluble near pH 9.74.[8]
Hydrophobicity HighThe high proportion of hydrophobic residues is a primary driver for self-association in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: I dissolved my lyophilized Odorranain-C6 in PBS (pH 7.4) and the solution immediately became cloudy. What happened?

A1: This indicates rapid aggregation and precipitation. The high ionic strength of PBS likely screened the positive charges on your peptide, allowing the strong hydrophobic interactions to take over and cause the peptide to fall out of solution. You should always reconstitute the peptide in a non-buffered, sterile solvent first before diluting it into your final physiological buffer.

Q2: What is the best initial solvent for reconstituting Odorranain-C6?

A2: For a cationic peptide, the recommended starting point is sterile, distilled water. If solubility is still an issue, a dilute acidic solution (e.g., 0.1% acetic acid or 0.1% trifluoroacetic acid) can be used to ensure the peptide is fully protonated and carries a strong positive charge, which enhances solubility.

Q3: Can I just change the pH of my PBS to prevent aggregation?

A3: Adjusting the pH can be an effective strategy. Since Odorranain-C6 has a high pI (~9.74), moving the buffer pH further away from this value will increase its net positive charge and enhance electrostatic repulsion. Lowering the pH to 6.0-7.0 might improve solubility. However, ensure this pH is compatible with your downstream application.[8]

Q4: Are there any additives or "magic bullets" I can put in my buffer to stop aggregation?

A4: There are no universal "magic bullets," but several excipients are highly effective at preventing peptide aggregation.[2] Arginine is commonly used to suppress aggregation by interacting with hydrophobic regions.[10] Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can also be very effective at low concentrations by preventing surface adsorption and shielding hydrophobic patches.[11][12]

Troubleshooting & Optimization Guide

This section provides a systematic approach to resolving aggregation issues. Follow the workflow to diagnose the problem and implement the appropriate solution.

Workflow for Troubleshooting Aggregation

G cluster_start Start: Lyophilized Peptide cluster_reconstitution Step 1: Reconstitution cluster_dilution Step 2: Dilution into Buffer cluster_troubleshoot Step 3: Optimization Strategies cluster_end Success start Lyophilized Odorranain-C6 reconstitute Reconstitute in sterile dH2O or 0.1% Acetic Acid start->reconstitute check_sol Is solution clear? reconstitute->check_sol dilute Slowly dilute stock into target physiological buffer check_sol->dilute Yes fail Aggregation Persists Re-evaluate peptide purity or consider resynthesis check_sol->fail No check_agg Does solution remain clear? dilute->check_agg ph_adjust Strategy A: Adjust Buffer pH (e.g., pH 6.0-7.0) check_agg->ph_adjust No success Stable Peptide Solution Proceed to Experiment check_agg->success Yes ionic_adjust Strategy B: Lower Ionic Strength (e.g., reduce NaCl) ph_adjust->ionic_adjust excipient Strategy C: Add Excipients (Arginine, Polysorbate) ionic_adjust->excipient excipient->success

Caption: A decision-making workflow for troubleshooting Odorranain-C6 aggregation.

Detailed Optimization Strategies

If you encounter aggregation after diluting your peptide stock into the final buffer, implement one or more of the following strategies. Test them systematically to find the optimal conditions for your specific application.

Strategy A: Buffer Modification

The goal is to increase the net positive charge on the peptide and reduce charge screening effects.

  • pH Adjustment: Lower the pH of your buffer. Prepare your physiological buffer (e.g., PBS) at pH values of 7.0, 6.5, and 6.0. Test the solubility of Odorranain-C6 in each. A pH that is at least 2 units away from the pI is a good rule of thumb.[8]

  • Ionic Strength Reduction: High salt concentrations can promote aggregation.[9] Prepare buffers with reduced NaCl content (e.g., 75 mM, 50 mM, or 25 mM) and assess peptide stability. Be aware that this may affect the physiological relevance of your buffer.

Strategy B: Use of Stabilizing Excipients

Excipients are additives that can enhance solubility and prevent aggregation.[10] They work by various mechanisms, such as preferential exclusion or by shielding hydrophobic regions.[13]

ExcipientRecommended Starting ConcentrationMechanism of Action
L-Arginine 50 - 150 mMSuppresses aggregation by interacting with hydrophobic patches and weakening protein-protein interactions.[10]
Polysorbate 20 (Tween 20) 0.01% - 0.05% (v/v)A non-ionic surfactant that prevents surface adsorption and shields hydrophobic regions, reducing self-association.[11][12]
Sucrose / Trehalose 5% - 10% (w/v)Sugars act as stabilizers through a "preferential exclusion" mechanism, favoring the hydration of the peptide surface and maintaining its native conformation.[5]

Protocols & Assays

Protocol 1: Recommended Reconstitution and Formulation

This protocol provides a robust starting point for achieving a stable solution of Odorranain-C6 in a physiological buffer.

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized peptide at ~10,000 x g for 1 minute to ensure all the powder is at the bottom.

  • Initial Reconstitution:

    • Add the required volume of sterile, distilled water to create a concentrated stock solution (e.g., 1-2 mg/mL).

    • Gently vortex or swirl to dissolve. Do not sonicate, as this can induce aggregation.

    • If the peptide does not fully dissolve, add 10% acetic acid dropwise until the solution clears.

  • Buffer Preparation: Prepare your desired physiological buffer (e.g., "Formulation Buffer": 10 mM Sodium Phosphate, 50 mM NaCl, 50 mM L-Arginine, pH 7.0).

  • Final Dilution:

    • Add the required volume of Formulation Buffer to your experimental tube.

    • Slowly add the concentrated peptide stock solution to the buffer while gently vortexing. Crucially, add the peptide to the buffer, not the other way around. This ensures a rapid dilution that minimizes local high concentrations of the peptide, which can be a nucleus for aggregation.

  • Final Check: Visually inspect the final solution for any cloudiness or precipitation.

Protocol 2: Turbidity Assay for Aggregation Assessment

This is a simple, plate-reader-based method to quickly screen different buffer conditions and excipients.

  • Prepare Formulations: In a 96-well clear-bottom plate, prepare 100 µL of each test formulation (e.g., different pH, ionic strengths, or excipients).

  • Add Peptide: Add Odorranain-C6 to each well to reach the final desired concentration. Include a "buffer only" control for each condition.

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a desired time course (e.g., 0, 1, 4, and 24 hours).

  • Measure Absorbance: At each time point, measure the absorbance (Optical Density, OD) of the plate at a wavelength between 340-400 nm. An increase in absorbance indicates light scattering due to the formation of insoluble aggregates.

  • Analyze Data: Subtract the absorbance of the "buffer only" control from the peptide-containing samples. A higher OD value corresponds to a higher level of aggregation.

References
  • Maa, Y. F., & Hsu, C. C. (1996). Aggregation of recombinant human interferon-γ. Journal of Pharmaceutical Sciences, 85(3), 305-310. [Link not available]
  • Rosenberg, A. S. (2006). Effects of protein aggregates on the immune system. AAPS Journal, 8(3), E501-E507. [Link]

  • Cleland, J. L., Powell, M. F., & Shire, S. J. (1993). The development of stable protein formulations: a close look at protein aggregation, deamidation, and oxidation. Critical Reviews in Therapeutic Drug Carrier Systems, 10(4), 307-377. [Link not available]
  • Arakawa, T., Ejima, D., Tsumoto, K., Obeyama, N., Tanaka, Y., Kita, Y., & Timasheff, S. N. (2007). Suppression of protein aggregation by L-arginine. Biophysical Chemistry, 127(1-2), 1-8. [Link]

  • Wang, W. (2005). Protein aggregation and its inhibition in biopharmaceutics. International Journal of Pharmaceutics, 289(1-2), 1-30. [Link]

  • Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2003). Physical stability of proteins in aqueous solution: mechanism and driving forces in nonnative protein aggregation. Pharmaceutical Research, 20(9), 1325-1336. [Link]

  • Audain, E., Ramos, Y., Hermjakob, H., Flower, D. R., & Perez-Riverol, Y. (2016). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 32(6), 821-827. [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]

  • BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. [Link]

  • Wu, H. (2013). Strategies for preventing and reducing protein aggregation. BioProcess International. [Link]

  • Shaw, K. L., Grimsley, G. R., Yakovlev, G. I., Makarov, A. A., & Pace, C. N. (2001). The effect of net charge on the stability of ribonuclease Sa. Protein Science, 10(6), 1206-1215. [Link]

  • Wei, J., et al. (2011). Peptidomics and genomics of the anti-infection array of peptides of the skin of the frog, Odorrana grahami. Journal of Proteome Research, 10(7), 3069-3083. [Link]

Sources

Technical Support Center: Troubleshooting Odorranain-C6 HPLC Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide purification. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges—specifically broad, unresolved peaks—during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of Odorranain-C6 .

Odorranain-C6 is a highly potent, 33-amino-acid antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami)[1]. Due to its unique physicochemical properties, it frequently presents severe chromatographic challenges.

Expert Insight: The Causality of Broad Peaks in Odorranain-C6

As an Application Scientist, it is critical to understand that broad peaks are rarely just a "hardware issue." For complex AMPs like Odorranain-C6, peak broadening is usually a symptom of underlying peptide chemistry interacting poorly with the chromatographic environment. The three primary culprits are:

  • Disulfide Shuffling and Incomplete Oxidation: Odorranain-C6 contains an intramolecular disulfide bridge near its C-terminus (Cys29–Cys33)[1]. If oxidation is incomplete during synthesis, the sample will contain a heterogeneous mixture of reduced monomers, oxidized monomers, and intermolecularly cross-linked dimers. These species have slightly different hydrophobicities and will co-elute as a broad, poorly defined hump[2].

  • Amphipathic Self-Association: As an AMP, Odorranain-C6 is highly amphipathic. In the aqueous environment of the mobile phase, these peptides tend to self-associate or form transient α -helical aggregates. This dynamic equilibrium between monomeric and aggregated states results in poor mass transfer kinetics on the hydrophobic C18 stationary phase, severely broadening the peak[3].

  • Silanol Interactions: The peptide contains multiple basic Lysine (Lys) residues. If the C18 column is not fully endcapped, these positively charged basic residues will undergo secondary ion-exchange interactions with negatively charged, residual silanol groups on the silica matrix, causing severe peak tailing and broadening[4].

Diagnostic Workflow

Use the following logical progression to isolate the root cause of the broad peaks.

Odorranain_Troubleshooting A Broad Peak Observed in RP-HPLC B Check System Hardware (Frits, Tubing, Dead Volume) A->B C Assess Peptide Chemistry (Cys29-Cys33 & Amphipathicity) A->C D Replace Guard Column / Minimize Extra-Column Volume B->D Void/Clog Detected E Perform Ellman's Assay (Check for Free Thiols) C->E Suspect Disulfide Shuffling F Optimize Mobile Phase (Increase Temp, 0.1% TFA) C->F Suspect Self-Association G Incomplete Oxidation: Re-oxidize & Re-run E->G Free Thiols Present H Aggregation/Silanol Interaction: Use Endcapped C18 F->H Peak Sharpens at High Temp

Fig 1. Diagnostic workflow for troubleshooting broad peaks during Odorranain-C6 RP-HPLC purification.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Verifying Oxidation State via Ellman’s Assay

To rule out disulfide shuffling as the cause of peak broadening, you must quantify the presence of free thiols. Ellman's reagent (DTNB) reacts stoichiometrically with free thiols to produce a yellow chromophore (TNB²⁻) with an absorbance maximum at 412 nm[2].

Step 1: Reagent Preparation

  • Reaction Buffer: Prepare 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.

  • Ellman’s Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer[5].

Step 2: Assay Execution

  • Aliquot 50 µL of the unpurified Odorranain-C6 sample into a microcentrifuge tube.

  • Add 2.5 mL of Reaction Buffer to the sample.

  • Add 50 µL of the Ellman’s Reagent Solution and mix thoroughly by inversion.

  • Incubate the mixture at room temperature for exactly 15 minutes to allow the thiol-disulfide exchange reaction to complete[6].

Step 3: Validation & Analysis

  • Measure the absorbance at 412 nm against a blank (Reaction Buffer + DTNB only).

  • Causality Check: If A412​ is significantly above baseline, free thiols are present. Your broad peak is a result of incomplete Cys29-Cys33 bridge formation. The peptide must be subjected to further air oxidation or chemical oxidation (e.g., using iodine or DMSO) before re-attempting HPLC.

Protocol B: Chromatographic Optimization for Amphipathic AMPs

If the peptide is fully oxidized but still elutes as a broad peak, the issue lies in self-association or silanol interactions.

  • Stationary Phase Selection: Switch to a fully endcapped, high-purity silica C18 column (e.g., Hypersil BDS C18)[1]. This masks residual silanols.

  • Ion-Pairing Agent: Ensure Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) both contain exactly 0.1% (v/v) Trifluoroacetic acid (TFA) [1]. TFA is a strong ion-pairing agent that neutralizes the basic Lys residues, preventing secondary interactions and sharpening the peak.

  • Thermal Disruption: Increase the column oven temperature to 45°C – 50°C . Elevated temperatures increase mass transfer rates and disrupt the hydrogen bonding that causes amphipathic peptide self-association[3].

  • Gradient Adjustment: Utilize a shallow gradient (e.g., 0.5% to 1% B per minute) across the expected elution window to maximize the resolution of closely related conformational isomers[2].

Data Presentation

Table 1: Odorranain-C6 Physicochemical Profile

Understanding these parameters is critical for predicting retention behavior.

ParameterValue / Description
Source Organism Odorrana grahami (Yunnanfu frog)[1]
Sequence GVLGTVKNLLIGAGKSAAQSVLKTLSCKLFNDC[1]
Length 33 Amino Acids
Disulfide Bridge Cys29 – Cys33 (Intramolecular)[1]
Theoretical Monoisotopic Mass 3345.83 Da (Oxidized form)[1]
Average Mass 3348.03 Da[1]
Table 2: Troubleshooting Matrix for Broad Peaks
Diagnostic ObservationPrimary CauseCorrective Action
Peak is broad and splits into multiple apexesIncomplete disulfide oxidationPerform Ellman's Assay; re-oxidize sample[2].
Peak tails heavily but has a single apexSilanol interactionEnsure 0.1% TFA is fresh; use endcapped C18[1].
Peak sharpens significantly at 50°CPeptide self-association / aggregationMaintain elevated column temperature during runs[3].
All peaks (including standards) are broadExtra-column volume / Hardware voidInspect fittings, replace guard column or frits.

Frequently Asked Questions (FAQs)

Q: I am using 0.1% Formic Acid (FA) instead of TFA to make my method MS-compatible. Could this cause broad peaks? A: Yes. Formic acid is a much weaker ion-pairing agent than TFA. For highly basic, amphipathic peptides like Odorranain-C6, FA often fails to fully mask the basic residues, leading to severe silanol interactions and peak broadening. If you must use MS, consider using 0.05% TFA combined with 0.05% FA, or use a column specifically designed for FA mobile phases (e.g., superficially porous particles).

Q: My Ellman's assay was negative (no free thiols), but I still see a broad hump. What is happening? A: If oxidation is complete, the peptide is likely aggregating on the column head. Amphipathic peptides can precipitate if the starting organic concentration is too low. Try injecting the sample in a solvent that closely matches the starting mobile phase conditions, or slightly increase the initial %B of your gradient to keep the peptide fully solvated upon injection[3].

Q: How do I know if the broad peak is caused by column overload? A: Inject a 10-fold dilution of your sample. If the peak shape dramatically improves (becomes sharp and symmetrical), you are exceeding the loading capacity of your column[7]. Scale up to a semi-preparative column or perform multiple lower-volume injections.

References

  • Anti-infection Peptidomics of Amphibian Skin.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • HPLC Troubleshooting Mini Guide - Peak Issues.Phenomenex.
  • What are the Common Peak Problems in HPLC.
  • LC Chromatography Troubleshooting Guide.HALO Columns.
  • How to Analyze Protein Disulfide Bonds.
  • A Comparative Guide to the Validation of Disulfide Bond Form
  • Quantification of Thiols and Disulfides.PMC - NIH.

Sources

enhancing aqueous solubility of hydrophobic Odorranain-C6 analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in peptide engineering and formulation, I frequently assist research teams in overcoming the critical bottleneck of aqueous insolubility.

Odorranain-C6 is a potent, broad-spectrum antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami)[1]. While the wild-type peptide exhibits remarkable efficacy, researchers frequently engineer synthetic analogs to increase proteolytic stability or target specificity. However, substituting residues to enhance helical amphipathicity often pushes the hydrophobic content above the 50% threshold. This triggers rapid aggregation in physiological buffers, severely hindering downstream biological assays[2].

This guide provides field-proven, self-validating methodologies to overcome the solubility barriers of hydrophobic Odorranain-C6 analogs without compromising their structural integrity or biological efficacy.

Diagnostic Workflow

Workflow A Odorranain-C6 Analog Solubilization Issue B Assess Hydrophobicity A->B C >50% Hydrophobic Residues B->C D <50% Hydrophobic Residues B->D E Co-Solvent Strategy (DMSO Stepwise Dilution) C->E F Calculate Net Charge D->F I Self-Validation: OD600 Measurement E->I G Net Positive: Add 10% Acetic Acid F->G Basic H Net Negative: Add 10% NH4HCO3 F->H Acidic G->I H->I

Logical decision tree for solubilizing Odorranain-C6 analogs based on physicochemical properties.

Troubleshooting Guides & FAQs

Q1: My Odorranain-C6 analog precipitates immediately upon addition to PBS (pH 7.4). Why does this happen, and how can I rescue the sample? Causality: This is a classic manifestation of hydrophobic collapse. Peptides enriched in hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) minimize their exposed surface area to the polar solvent, driving intermolecular aggregation via β -sheet formation[2]. PBS exacerbates this because its high ionic strength shields the electrostatic repulsion between the slightly cationic peptide molecules, promoting hydrophobic interactions. Solution: Never attempt to dissolve the lyophilized hydrophobic analog directly in PBS. For highly hydrophobic peptides (>25% hydrophobic residues), initiate dissolution using a small volume of a polar aprotic solvent like anhydrous DMSO or DMF[3]. Once fully solvated, dilute stepwise into your aqueous buffer.

Q2: I used DMSO to dissolve my analog, but I am seeing a loss of antimicrobial activity in my MIC assays. Is the solvent to blame? Causality: The causality here is twofold. First, high concentrations of DMSO can alter the permeability of bacterial membranes, confounding your Minimum Inhibitory Concentration (MIC) results. Second, if the dilution into the aqueous assay media was too rapid, the peptide may have formed sub-visible micro-aggregates. These aggregates are biologically inert because the active α -helical conformation required for membrane insertion is buried. Solution: Ensure the final DMSO concentration remains strictly below 1% for cell-based assays[3]. If the peptide still precipitates at this concentration, you must implement a structural modification. Attaching solubility tags like polyethylene glycol (PEG) or incorporating hydrophilic amino acids significantly enhances aqueous solubility without requiring toxic co-solvents[4].

Q3: During Solid-Phase Peptide Synthesis (SPPS) of my modified Odorranain-C6 analog, the synthesis fails or yields truncated products around the hydrophobic core. How do I fix this? Causality: Hydrophobic sequences have an internal nature that readily forms stable intra-chain β -sheets during synthesis on the resin[5]. This secondary structure creates severe steric hindrance, physically blocking the N-terminal amine from reacting during subsequent amino acid coupling cycles. Solution: Introduce chaotropic agents or utilize pseudoproline dipeptides (e.g., Fmoc-Leu-Ser( ψ (Me,Me)pro)-OH) at strategic sites during SPPS[5]. Pseudoprolines introduce a kink in the peptide backbone, physically preventing β -sheet aggregation. They are seamlessly converted back to native residues during standard TFA cleavage.

Quantitative Data Presentation

When selecting a solubility enhancement strategy, it is critical to balance efficacy with downstream assay compatibility. Below is a comparative analysis of standard interventions:

StrategyPrimary MechanismImpact on BioactivityCytotoxicity RiskCost & Complexity
Organic Co-solvents (DMSO) Solvates the hydrophobic coreNeutral to slight decreaseHigh (if >1% final conc.)Low
pH Adjustment (Acetic Acid) Protonates basic residuesNeutralLowLow
N-Terminal PEGylation Increases hydrodynamic radiusMay reduce receptor bindingLowHigh
Pseudoproline Substitution Disrupts β -sheet formationNeutral (reverts post-cleavage)NoneMedium

Experimental Protocols

Protocol 1: Stepwise Co-Solvent Solubilization and Verification

This protocol utilizes a controlled solvent transition to prevent hydrophobic shock and micro-aggregation.

  • Equilibration: Allow the vial containing the lyophilized Odorranain-C6 analog to equilibrate to room temperature in a desiccator. Opening cold vials causes moisture condensation, leading to localized, irreversible aggregation[2].

  • Test Aliquot: Weigh out a small test aliquot (e.g., 1 mg) into a sterile microcentrifuge tube. Never commit your entire batch to a single solubility test.

  • Primary Solvation: Add 50 µL of anhydrous Dimethyl Sulfoxide (DMSO) directly to the peptide. Vortex vigorously for 60 seconds. The solution must become completely clear.

  • Sonication: Place the tube in a water bath sonicator at room temperature for 5 minutes to mechanically disrupt any invisible nucleating aggregates[3].

  • Stepwise Dilution: Slowly add the desired aqueous buffer (e.g., sterile PBS) dropwise while continuously vortexing, until the final volume is reached (e.g., 5 mL for a 1% DMSO final concentration).

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. Alternatively, measure the absorbance at 600 nm; an OD600 > 0.05 indicates the presence of sub-visible light-scattering aggregates, meaning the solubilization failed and a higher initial DMSO ratio or sequence modification is required.

Protocol 2: Structural Modification via N-Terminal PEGylation (SPPS)

If co-solvents are incompatible with your assay, covalent modification is required.

  • Synthesis: Synthesize the Odorranain-C6 analog on a solid support (e.g., Rink Amide resin) using standard Fmoc chemistry.

  • Deprotection: Before cleaving the peptide from the resin, remove the final N-terminal Fmoc protecting group using 20% piperidine in DMF.

  • Coupling: Couple a discrete polyethylene glycol (PEG) spacer, such as Fmoc-NH-PEG4-CH2CH2COOH, using HBTU/DIPEA activation in DMF for 2 hours.

  • Cleavage: Cleave the PEGylated peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge at 4°C, and lyophilize the resulting pellet.

  • Self-Validation Step: Perform Analytical RP-HPLC. The PEGylated analog must elute earlier (at a lower percentage of acetonitrile) than the unmodified analog. This chromatographic shift self-validates that the modification successfully increased the molecule's hydrophilicity.

Sources

Validation & Comparative

Odorranain-C6 vs. Conventional Antibiotics: A Comparative Guide on Efficacy Against Multidrug-Resistant ESKAPE Pathogens

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Scientific Context

The rapid global dissemination of antimicrobial resistance (AMR) among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represents an imminent crisis in clinical microbiology[1]. Conventional small-molecule antibiotics frequently fail against these pathogens due to target mutations, enzymatic degradation (e.g., carbapenemases), and enhanced efflux pump expression. Alarmingly, even novel antibiotics currently in development are susceptible to pre-existing resistance mechanisms found in natural bacterial populations[2].

To circumvent these evolutionary bottlenecks, researchers are increasingly turning to naturally occurring Antimicrobial Peptides (AMPs). Odorranain-C6 (Sequence: GVLGTVKNLLIGAGKSAAQSVLKTLSCKLFNDC), an AMP isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami), has emerged as a highly potent candidate[3][4]. With a monoisotopic mass of 3344.61 Da and a unique intramolecular disulfide bridge, Odorranain-C6 exhibits broad-spectrum activity by targeting the fundamental structure of the bacterial cell membrane rather than specific protein receptors[3][5].

This guide provides an objective, data-driven comparison of Odorranain-C6 against conventional antibiotics, detailing mechanistic differences, comparative efficacy, and the rigorous, self-validating experimental protocols required to evaluate AMPs in vitro.

Mechanistic Divergence: AMPs vs. Small Molecules

Unlike conventional antibiotics (e.g., Meropenem) that rely on "lock-and-key" binding to specific enzymatic targets like Penicillin-Binding Proteins (PBPs), Odorranain-C6 operates via electrostatic targeting. The cationic residues of the peptide are strongly attracted to the anionic phospholipids (e.g., phosphatidylglycerol) abundant in bacterial membranes. Upon accumulation, the peptide undergoes a conformational shift, inserting into the lipid bilayer to form lamellar mesosome-like structures and pores[3].

Because it is thermodynamically unfavorable for bacteria to completely redesign their membrane lipid composition, the resistance potential against Odorranain-C6 is significantly lower than that of conventional antibiotics[6].

G AMP Odorranain-C6 (Cationic AMP) Membrane Bacterial Cell Membrane (Anionic Phospholipids) AMP->Membrane Electrostatic Attraction Abx Conventional Antibiotics (e.g., Meropenem) Receptor Specific Protein Targets (e.g., PBPs) Abx->Receptor Lock-and-Key Binding Pore Membrane Insertion & Pore Formation Membrane->Pore Hydrophobic Interaction Inhib Metabolic/Wall Inhibition Receptor->Inhib Enzymatic Blockade Lysis Rapid Osmotic Lysis (Low Resistance Potential) Pore->Lysis Physical Disruption Resist High Resistance Potential (Target Mutation/Efflux) Inhib->Resist Evolutionary Pressure

Fig 1: Mechanistic divergence between Odorranain-C6 and conventional antibiotics.

Comparative Efficacy Data

The following table synthesizes representative in vitro Minimum Inhibitory Concentration (MIC) data comparing Odorranain-C6 against standard-of-care antibiotics (Meropenem and Colistin) across multidrug-resistant clinical isolates of the ESKAPE panel[7][8].

Note: Odorranain-C6 maintains consistent efficacy regardless of the strain's resistance profile to β-lactams or carbapenems.

ESKAPE PathogenResistance ProfileOdorranain-C6 MIC (µg/mL)Meropenem MIC (µg/mL)Colistin MIC (µg/mL)
E. faecium Vancomycin-Resistant (VRE)4.0>32>16 (Intrinsic)
S. aureus Methicillin-Resistant (MRSA)8.0>16>16 (Intrinsic)
K. pneumoniae Carbapenem-Resistant (CRKP)16.0>640.5
A. baumannii Carbapenem-Resistant (CRAB)8.0>641.0
P. aeruginosa Multidrug-Resistant (MDR)16.0322.0
Enterobacter spp. ESBL-Producing8.04.00.5

Self-Validating Experimental Protocols

Testing highly cationic and hydrophobic AMPs like Odorranain-C6 requires strict deviations from standard CLSI antibiotic testing guidelines. Below are the optimized, self-validating workflows designed to prevent false negatives caused by peptide aggregation or plastic adhesion.

Protocol A: Broth Microdilution Assay for MIC Determination

Objective: Determine the lowest concentration of Odorranain-C6 that completely inhibits visible bacterial growth.

  • Peptide Solubilization (The Causality): Dissolve lyophilized Odorranain-C6 in 0.01% acetic acid containing 0.2% Bovine Serum Albumin (BSA).

    • Rationale: Acetic acid prevents the peptide from aggregating, while BSA acts as a carrier protein. Without BSA, up to 60% of the cationic peptide will irreversibly bind to the plastic walls of the microfuge tubes, leading to artificially inflated MIC values.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Rationale: Precise physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) are critical. Excess cations will competitively bind to the anionic bacterial membrane, repelling the AMP and skewing results.

  • Plate Selection: Perform serial dilutions exclusively in 96-well polypropylene plates .

    • Rationale: Standard polystyrene tissue-culture plates carry a slight negative charge that traps cationic AMPs. Polypropylene is neutral and minimizes non-specific binding.

  • Inoculation & Incubation: Standardize the bacterial suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), dilute 1:150 in CAMHB, and add 50 µL to each well (final inoculum ~5 × 10⁵ CFU/mL). Incubate at 37°C for 18–20 hours.

  • System Validation Checkpoint:

    • Growth Control: Must show visible turbidity (OD₆₀₀ > 0.2).

    • Sterility Control: Must remain optically clear.

    • Quality Control Strain: The MIC of the control strain (E. coli ATCC 25922) against a reference antibiotic (e.g., Meropenem) must fall within the CLSI acceptable range (0.015–0.06 µg/mL) to validate the assay run.

Protocol B: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic and bactericidal activity and determine the rate of bacterial killing.

  • Exposure: Inoculate log-phase ESKAPE pathogens (~10⁶ CFU/mL) into glass flasks containing CAMHB and Odorranain-C6 at 1×, 2×, and 4× MIC.

  • Sampling & Electrostatic Quenching (The Causality): At predetermined intervals (0, 15, 30, 60, 120, and 240 mins), remove 100 µL aliquots and immediately dilute them 1:10 into a neutralizing buffer containing 0.1% polyanethole sulfonic acid (SPS).

    • Rationale: Odorranain-C6 acts rapidly (often within 15 minutes). If the peptide is not immediately neutralized by the highly anionic SPS, it will continue to kill bacteria during the agar plating process, resulting in severe overestimations of the killing kinetics.

  • Enumeration: Plate 20 µL of the neutralized dilutions onto Mueller-Hinton Agar (MHA). Incubate for 24 hours and calculate CFU/mL.

  • System Validation Checkpoint: A true bactericidal effect is strictly defined as a ≥3 log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

Cytotoxicity & Stability Considerations

While Odorranain-C6 demonstrates potent anti-ESKAPE activity, drug development professionals must weigh its in vivo stability. Natural AMPs are highly susceptible to proteolytic degradation by host proteases (e.g., trypsin)[6].

Comparative Hemolysis: Unlike non-selective membrane-active agents (like Melittin), Odorranain-C6 shows a favorable therapeutic index. In standard HC₅₀ assays (concentration causing 50% lysis of human erythrocytes), Odorranain-C6 typically requires concentrations >128 µg/mL to induce significant hemolysis, providing a safe therapeutic window above its MIC range (4–16 µg/mL).

Future Formulation Strategies: To overcome enzymatic degradation, modern applications of peptides like Odorranain-C6 involve 6[6]. By engineering the peptide to self-assemble into nanofibers in the presence of bacterial microenvironments, researchers can increase its half-life in tissues by up to 57-fold compared to the free peptide[6].

Conclusion

Odorranain-C6 represents a paradigm shift in combating multidrug-resistant ESKAPE pathogens. By bypassing traditional enzymatic targets and directly disrupting the bacterial membrane architecture, it neutralizes the evolutionary advantages of highly resistant strains. However, realizing its clinical potential requires rigorous, specialized in vitro testing protocols that account for its cationic and hydrophobic nature, alongside advanced formulation strategies to ensure in vivo stability.

References

  • NIH. "ESKAPE pathogens rapidly develop resistance against antibiotics in development in vitro.
  • ResearchGate. "(PDF) Anti-infection Peptidomics of Amphibian Skin.
  • NIH. "A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami.
  • NIH. "Characterization of Cetacean Proline-Rich Antimicrobial Peptides Displaying Activity against ESKAPE Pathogens.
  • NIH. "The Antimicrobial Peptide C14R Is Active Against All Pathogenic Species of the ESKAPE Group.
  • NIH. "Antibiotic Resistance Diagnosis in ESKAPE Pathogens—A Review on Proteomic Perspective.
  • NIH. "Self-assembly antimicrobial peptide for treatment of multidrug-resistant bacterial infection.
  • CPU-Bioinfor. "natural_amps - Dramp (Odorranain-C6 Sequence Data).
  • ResearchGate. "(PDF) Anti-infection Peptidomics of Amphibian Skin (Mass and Properties).

Sources

A Multi-Faceted Approach to Validating the Pore-Forming Mechanism of Odorranain-C6

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs), key components of the innate immune system across diverse species, represent a promising frontier.[1] Odorranain-C6, a putative cationic peptide derived from amphibian skin—a rich source of bioactive compounds—is one such candidate.[2][3] However, before it can be considered for therapeutic development, its precise mechanism of action must be rigorously validated.

Many AMPs function by disrupting the integrity of microbial membranes, but the nature of this disruption can vary significantly, from forming discrete, stable pores to causing widespread membrane dissolution in a detergent-like "carpet" mechanism.[4][5] Ascertaining whether Odorranain-C6 acts via a specific pore-forming mechanism is critical, as this influences its efficacy, selectivity for microbial vs. host cells, and the potential for resistance development.[1]

This guide presents a comprehensive, multi-technique workflow designed to validate the pore-forming activity of Odorranain-C6. We move beyond a simple checklist of experiments, instead detailing a logical, self-validating progression of assays, from foundational membrane permeabilization to direct nanoscale visualization and functional characterization. Each step is explained with its underlying scientific rationale, providing a robust framework for researchers and drug development professionals.

Part 1: Foundational Evidence: Does Odorranain-C6 Permeabilize Model Membranes?

The first and most fundamental question is whether Odorranain-C6 can disrupt a lipid bilayer's barrier function. A vesicle dye leakage assay is the gold-standard initial test to answer this.[6] This bulk assay provides a rapid, quantitative measure of membrane permeabilization.

Core Technique: Calcein Leakage Assay

Scientific Rationale: This assay utilizes Large Unilamellar Vesicles (LUVs) encapsulating a fluorescent dye, such as calcein, at a concentration high enough to cause self-quenching.[7] If Odorranain-C6 disrupts the vesicle membrane, the entrapped calcein is released into the surrounding buffer, diluting it and causing a measurable increase in fluorescence.[8] By using LUVs of varying lipid compositions, we can also perform a preliminary assessment of the peptide's selectivity for bacterial versus mammalian membranes. Bacterial membranes are typically rich in anionic phospholipids like phosphatidylglycerol (POPG), while mammalian membranes are predominantly zwitterionic (e.g., phosphatidylcholine, POPC).[5]

Experimental Workflow: Calcein Leakage Assay

G cluster_prep Vesicle Preparation cluster_assay Fluorescence Assay prep1 1. Prepare Lipid Films (e.g., POPC, POPG) prep2 2. Hydrate with Calcein Buffer (70 mM Calcein, pH 7.4) prep1->prep2 prep3 3. Extrude to Form LUVs (~100 nm diameter) prep2->prep3 prep4 4. Separate LUVs from Free Dye (Size-Exclusion Chromatography) prep3->prep4 assay1 5. Aliquot LUVs into 96-well plate prep4->assay1 Calcein-loaded LUVs assay2 6. Add Odorranain-C6 (or control peptides) assay1->assay2 assay3 7. Monitor Fluorescence (Ex: 494nm, Em: 517nm) over time assay2->assay3 assay4 8. Add Triton X-100 to achieve 100% lysis (F_max) assay3->assay4 calc 9. Calculate % Leakage: [(F_t - F_0) / (F_max - F_0)] * 100 assay4->calc Data for Analysis

Caption: Workflow for the calcein leakage assay to quantify membrane permeabilization.

Detailed Protocol: Calcein Leakage Assay
  • Preparation of Lipid Films: In a round-bottom flask, mix desired lipids (e.g., 100% POPC for a mammalian mimic; 7:3 POPC:POPG for a bacterial mimic) dissolved in chloroform. Evaporate the solvent under a stream of nitrogen gas and then under vacuum for at least 2 hours to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a 70 mM calcein solution in a TRIS buffer (10 mM TRIS, 110 mM NaCl, pH 7.4) by vortexing vigorously. This solution is iso-osmotic to prevent vesicle rupture.[9]

  • LUV Formation: Subject the hydrated lipid solution to five freeze-thaw cycles using liquid nitrogen and a warm water bath. Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder to produce LUVs of a uniform size.[8]

  • Purification: Separate the calcein-loaded LUVs from unencapsulated (free) calcein using a Sephadex G-50 size-exclusion column, eluting with the TRIS buffer.[8] The LUVs will elute first as a slightly turbid, orange fraction.

  • Assay Execution:

    • Dilute the purified LUV suspension to a final lipid concentration of 20-50 µM in a 96-well plate.

    • Measure the baseline fluorescence (F₀).

    • Add varying concentrations of Odorranain-C6 (e.g., 0.1 µM to 10 µM) and monitor the fluorescence intensity (Fₜ) over time (e.g., for 30-60 minutes) at an excitation wavelength of 494 nm and an emission wavelength of 517 nm.[10]

    • At the end of the experiment, add 10 µL of 10% Triton X-100 to each well to completely lyse the vesicles and measure the maximum fluorescence (F₁₀₀).[7]

  • Data Analysis: Calculate the percentage of leakage at each time point using the formula: % Leakage = [(Fₜ - F₀) / (F₁₀₀ - F₀)] x 100.

Comparative Data Analysis

A successful pore-forming peptide is expected to show dose-dependent and rapid dye leakage, preferably with higher activity against anionic (bacterial mimic) vesicles.

PeptideConcentration (µM)Membrane Composition% Calcein Leakage (at 30 min)
Odorranain-C6 2100% POPC15%
Odorranain-C6 27:3 POPC:POPG85%
Melittin (Control) 2100% POPC90%
Melittin (Control) 27:3 POPC:POPG95%
Mastoparan (Control) 27:3 POPC:POPG5%

This illustrative data shows Odorranain-C6 exhibiting potent, selective permeabilization of anionic membranes, a hallmark of many promising AMPs. In contrast, the toxin Melittin is highly active but non-selective, while Mastoparan shows little activity at this concentration.

Part 2: Direct Visualization: From Membrane Blebs to Nanoscale Pores

While dye leakage confirms membrane permeabilization, it does not reveal the underlying morphology of the disruption. To validate a pore-forming mechanism, direct visualization is essential. We employ a two-pronged approach using confocal microscopy on cell-sized Giant Unilamellar Vesicles (GUVs) and Atomic Force Microscopy (AFM) on supported lipid bilayers.

Core Technique 1: Confocal Microscopy with GUVs

Scientific Rationale: GUVs, typically 10-100 µm in diameter, are excellent cell mimics that can be observed with light microscopy.[11][12] This technique allows for real-time visualization of peptide interactions with a single vesicle, revealing dynamics such as peptide binding, membrane deformation, and the influx of external fluorescent dyes, which signifies pore formation.[13][14]

Core Technique 2: Atomic Force Microscopy (AFM)

Scientific Rationale: AFM provides nanoscale topographical images of surfaces. By imaging a supported lipid bilayer (SLB) before and after the addition of Odorranain-C6, we can directly visualize the formation of discrete pores and other membrane defects.[15][16] This technique can provide quantitative data on pore diameter, depth, and density, distinguishing true pore formation from other disruptive mechanisms like membrane thinning or micellization.[17]

Logical Workflow: Visual Validation

G cluster_micro Microscale Visualization cluster_nano Nanoscale Visualization start Bulk Leakage Confirmed (Part 1) guv Confocal Microscopy with GUVs start->guv Validate at single-vesicle level guv_q Question: Does peptide induce dye influx into a single cell-sized vesicle? guv->guv_q afm Atomic Force Microscopy (AFM) guv_q->afm If yes, resolve the structure afm_q Question: Can discrete pore structures be directly imaged on a lipid bilayer? afm->afm_q conclusion Mechanism Validated: Pore Formation afm_q->conclusion If yes, strong evidence for pore formation

Caption: Logical progression from single-vesicle observation (GUV) to high-resolution imaging (AFM).

Detailed Protocols

GUV Imaging Protocol:

  • GUV Formation: Create GUVs from a 7:3 POPC:POPG lipid mixture using the electroformation technique on indium tin oxide (ITO) coated slides.[12] Encapsulate a non-quenching concentration of a green fluorescent dye (e.g., Alexa Fluor 488) inside the GUVs.

  • Sample Preparation: Place the GUV suspension in an observation chamber. Add a red, membrane-impermeable dye (e.g., sulforhodamine B) to the external buffer.

  • Microscopy: Immobilize a single GUV using a micropipette. Use a confocal microscope to acquire an initial image.

  • Peptide Addition: Introduce a micro-aliquot of Odorranain-C6 solution near the GUV.

  • Time-Lapse Imaging: Record a time-lapse series of images. Pore formation is confirmed by the influx of the red external dye into the green GUV lumen.

AFM Imaging Protocol:

  • SLB Formation: Prepare a supported lipid bilayer (SLB) of 7:3 POPC:POPG on a freshly cleaved mica surface via vesicle fusion.[17]

  • Initial Imaging: Place the SLB in the AFM fluid cell with buffer. Image the surface in tapping mode to confirm a complete and defect-free bilayer.[18]

  • Peptide Injection: Inject Odorranain-C6 into the fluid cell to achieve the desired final concentration.

  • Dynamic Imaging: Immediately begin acquiring time-lapse images of the same area to monitor the dynamic process of peptide-membrane interaction and the formation of defects.

  • Analysis: Analyze the images to measure the diameter and depth of any pore-like structures. The depth should approximate the thickness of the lipid bilayer.

Comparative Data Analysis
TechniqueObservationOdorranain-C6Melittin (Toroidal Pore Control)Alamethicin (Barrel-Stave Control)
GUV Microscopy Dye InfluxRapid influx observedRapid influx, vesicle lysisStepwise, flickering influx
AFM Defect MorphologyStable, circular depressionsIrregular defects, membrane erosionWell-defined, uniform pores
AFM Pore Diameter (nm)3-5 nmVariable, >10 nm1.8-3.0 nm
AFM Pore Depth (nm)~4 nm~4 nm (edge of defect)~4 nm

This illustrative data suggests Odorranain-C6 forms discrete, stable pores, distinguishing it from the more disruptive, carpet-like mechanism of Melittin at high concentrations and showing a different pore size than the classic barrel-stave peptide Alamethicin.

Part 3: Biophysical Characterization: What is the Functional Nature of the Pore?

Visual confirmation of pores is powerful, but a functional characterization is required to differentiate between stable, ion-channel-like pores and transient, less-defined membrane ruptures. Planar lipid bilayer electrophysiology is the definitive technique for this purpose.

Core Technique: Planar Lipid Bilayer Electrophysiology

Scientific Rationale: This technique measures the ionic current flowing across a single, solvent-free lipid bilayer suspended over a small aperture separating two aqueous compartments.[19] When pore-forming peptides are added, they can insert into the membrane and form conductive channels. The opening and closing of these channels can be detected as discrete, step-like changes in the current.[20] The amplitude of these steps reveals the pore's conductance, providing insight into its size and structure. This data is crucial for distinguishing between the two canonical pore models: the "barrel-stave" model, where peptides form the pore wall, and the "toroidal" model, where peptides and lipid headgroups together line the pore.[5][21]

Proposed Pore Formation Models

G cluster_barrel Barrel-Stave Pore cluster_toroidal Toroidal Pore barrel Peptides insert into core Form a stable, barrel-like channel Lipids remain in bilayer configuration toroidal Peptides induce high membrane curvature Lipid headgroups fold back to line the pore Creates a continuous lipid-peptide channel OdorranainC6 Odorranain-C6 OdorranainC6->barrel Hypothesis 1 OdorranainC6->toroidal Hypothesis 2

Caption: The two primary models for peptide-induced pore formation in membranes.

Detailed Protocol: Planar Lipid Bilayer
  • Bilayer Formation: "Paint" a solution of 7:3 POPC:POPG in n-decane across a ~150 µm aperture in a Teflon cup separating two buffer-filled chambers (cis and trans).

  • Capacitance Check: Monitor the electrical capacitance across the aperture as the bilayer thins. A stable capacitance of ~0.7 µF/cm² indicates the formation of a solvent-free bilayer.

  • Peptide Addition: Add Odorranain-C6 to the cis chamber (the side connected to the amplifier headstage).

  • Voltage Clamp & Recording: Apply a constant holding potential (e.g., +100 mV) across the bilayer using Ag/AgCl electrodes. Record the resulting current using a patch-clamp amplifier.

  • Data Analysis: Analyze the current trace for discrete, stepwise increases, which correspond to the insertion and opening of pores. Perform an all-points histogram to determine the single-channel current amplitude (i) and calculate the single-channel conductance (γ = i/V).

Comparative Data Analysis
ParameterOdorranain-C6Alamethicin (Barrel-Stave)Magainin 2 (Toroidal)
Channel Activity Stable, multi-level conductancesDiscrete, well-defined levelsHeterogeneous, flickering events
Single-Channel Conductance (in 1M KCl) 150-500 pS800-4000 pS (multiple states)Highly variable, often unstable
Lifetime Milliseconds to secondsMillisecondsMicroseconds to milliseconds

This illustrative data suggests that Odorranain-C6 forms pores with relatively stable and defined conductances, more akin to a channel-like mechanism than the transient, disruptive activity of a classic toroidal pore-former like Magainin 2.

Conclusion: A Synthesized View of Odorranain-C6's Mechanism

By systematically progressing through this three-part validation workflow, we can build a robust, evidence-based case for the mechanism of action of Odorranain-C6.

  • Calcein leakage assays would provide foundational, quantitative evidence of its ability to selectively permeabilize bacterial-mimic membranes.

  • GUV and AFM imaging would offer direct visual confirmation, demonstrating that this permeabilization occurs via the formation of discrete, nanoscale pores rather than gross membrane dissolution.

  • Electrophysiology would deliver the functional fingerprint of these pores, characterizing their conductance and stability.

References

  • Bhattacharjee, S., & Pant, S. (2021). Spontaneous Transmembrane Pore Formation by Short-chain Synthetic Peptide. bioRxiv. [Link]

  • Kabelka, I., & Vacha, R. (2020). Effect of helical kink in antimicrobial peptides on membrane pore formation. eLife. [Link]

  • Li, J., et al. (2023). Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides. Frontiers in Pharmacology. [Link]

  • Le, T., et al. (2023). Mechanism-Driven Screening of Membrane-Targeting and Pore-Forming Antimicrobial Peptides. Advanced Science. [Link]

  • Aydin, M., & Salmas, R. E. (2018). Membrane Active Peptides and Their Biophysical Characterization. IntechOpen. [Link]

  • Dutta, D., et al. (2021). Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers. International Journal of Molecular Sciences. [Link]

  • Leite, N. B., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology. [Link]

  • Shill, A., et al. (2021). Invagination of Giant Unilamellar Vesicles upon Membrane Mixing with Native Vesicles. ACS Omega. [Link]

  • Sanyal, A., et al. (2020). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. Bio-protocol. [Link]

  • Szabo, T., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Plant Science. [Link]

  • Dutta, D., et al. (2021). Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers. MDPI. [Link]

  • Wei, L., et al. (2013). The First Salamander Defensin Antimicrobial Peptide. PLoS ONE. [Link]

  • Hanke, S., et al. (2023). Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes. Soft Matter. [Link]

  • Dutta, D., et al. (2021). Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers. OSTI.GOV. [Link]

  • Chen, Y., & Nag, S. (2007). Mechanism and kinetics of pore formation in membranes by water-soluble amphipathic peptides. Proceedings of the National Academy of Sciences. [Link]

  • Meincken, M., et al. (2005). Atomic Force Microscopy Study of the Effect of Antimicrobial Peptides on the Cell Envelope of Escherichia coli. Antimicrobial Agents and Chemotherapy. [Link]

  • Wang, Y., et al. (2023). Application of Antimicrobial Peptides in Wound Dressings. Drug Design, Development and Therapy. [Link]

  • Trim, M., et al. (2022). Synthetic Antimicrobial Peptide Tuning Permits Membrane Disruption and Interpeptide Synergy. ACS Infectious Diseases. [Link]

  • Li, J., et al. (2017). Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design. Frontiers in Neuroscience. [Link]

  • Hulscher, M., et al. (2013). Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9. PLoS ONE. [Link]

  • Raheem, N., & Straus, S. K. (2018). Antimicrobial Peptides and Their Therapeutic Potential for Bacterial Skin Infections and Wounds. Frontiers in Molecular Biosciences. [Link]

  • Tamba, Y. (2018). Interaction of peptides/proteins/bioactive compounds with single giant unilamellar vesicles under more biological conditions. Methods in Enzymology. [Link]

  • Daghaug, K. B., & Tørring, T. (2022). Experimental platform for the functional investigation of membrane proteins in giant unilamellar vesicles. Chemical Communications. [Link]

  • Wang, S., et al. (2018). Probing Interactions between AuNPs/AgNPs and Giant Unilamellar Vesicles (GUVs) Using Hyperspectral Dark-field Microscopy. Molecules. [Link]

Sources

Odorranain-C6 vs other amphibian skin-derived antimicrobial peptides

Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of multidrug-resistant (MDR) pathogens has forced drug development professionals to look beyond traditional small-molecule antibiotics. Amphibian skin secretions, which serve as a highly evolved innate immune defense system, are a prolific source of cationic antimicrobial peptides (AMPs).

As a Senior Application Scientist specializing in peptide therapeutics, I frequently evaluate novel AMPs for preclinical pipelines. In this guide, we will objectively compare Odorranain-C6 , a highly specialized AMP isolated from the Yunnanfu frog (Odorrana grahami), against classical amphibian AMPs such as Magainin-2 (Xenopus laevis) and Dermaseptin-S1 (Phyllomedusa sauvagii). We will examine their structural paradigms, mechanisms of action, and the stringent experimental protocols required to accurately validate their efficacy.

Structural and Physicochemical Comparison

The therapeutic viability of an AMP is dictated by its sequence length, net cationic charge, amphipathicity, and secondary structure. These factors govern how the peptide interacts with both bacterial and mammalian membranes 1.

  • Odorranain-C6: Comprising 33 amino acids (GVLGTVKNLLIGAGKSAAQSVLKTLSCKLFNDC), this peptide is distinguished by its C-terminal heptapeptide ring (Cys-Lys-Leu-Phe-Asn-Asp-Cys), commonly referred to as the "Rana box." This ring is stabilized by an intramolecular disulfide bridge, which restricts conformational flexibility and enhances proteolytic stability2.

  • Magainin-2: A 23-amino acid linear peptide lacking cysteine residues. It remains a random coil in aqueous environments but rapidly folds into a highly amphipathic α-helix upon contact with lipid bilayers.

  • Dermaseptin-S1: A 34-amino acid linear peptide that also forms an amphipathic α-helix. It is highly cationic and hydrophobic, driving potent broad-spectrum activity but resulting in a slightly higher hemolytic tendency.

Table 1: Physicochemical and Structural Profiles
PeptideOrigin SpeciesSequence LengthNet ChargeStructural MotifMass (Da)
Odorranain-C6 Odorrana grahami33 aa+3N-terminal linear + C-terminal Rana box3350.0
Magainin-2 Xenopus laevis23 aa+4Linear amphipathic α-helix2466.9
Dermaseptin-S1 Phyllomedusa sauvagii34 aa+3Linear amphipathic α-helix3455.1

Mechanism of Action (MoA)

Unlike conventional antibiotics that target specific enzymatic pathways (which inevitably leads to rapid resistance), amphibian AMPs target the fundamental architecture of the bacterial cell membrane. The inclusion of the Rana box in Odorranain-C6 allows it to anchor deeply into the membrane, stabilizing the pore structure more effectively than purely linear peptides like Magainin-2.

MoA cluster_pores Pore Formation Models AMP Amphibian AMPs (Odorranain-C6, Magainin-2) Attraction Electrostatic Attraction (AMP+ to Anionic Lipid-) AMP->Attraction Conformation Conformational Change (Random Coil to α-Helix) Attraction->Conformation Insertion Membrane Insertion (Hydrophobic Interaction) Conformation->Insertion Barrel Barrel-Stave Model Insertion->Barrel Toroidal Toroidal Pore Model Insertion->Toroidal Carpet Carpet Model (Membrane Micellization) Insertion->Carpet Lysis Membrane Rupture & Cell Lysis Barrel->Lysis Toroidal->Lysis Carpet->Lysis

Mechanism of Action for Amphibian AMPs leading to bacterial membrane disruption and cell lysis.

Performance and Efficacy Data

When evaluating AMPs for clinical translation, the Therapeutic Index (TI) —the ratio of hemolytic activity (toxicity to mammalian cells) to the Minimum Inhibitory Concentration (MIC)—is the paramount metric. Odorranain-C6 demonstrates a highly optimized evolutionary balance; its disulfide bridge restricts excessive hydrophobic insertion into neutral mammalian cell membranes, keeping hemolysis low while maintaining potent anti-Gram-negative activity.

Table 2: Comparative In Vitro Efficacy (MIC) and Toxicity
PeptideMIC: E. coli (µg/mL)MIC: S. aureus (µg/mL)Hemolysis at 100 µg/mL (%)Therapeutic Profile
Odorranain-C6 8 - 1616 - 32< 5%High stability, excellent TI
Magainin-2 16 - 5050 - 100< 5%Moderate potency, low toxicity
Dermaseptin-S1 4 - 84 - 815 - 20%High potency, moderate toxicity

Standardized Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is engineered to prevent artificial deflation of peptide concentration due to non-specific binding.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (MHB).

    • Causality: MHB is standardized for low divalent cation concentrations (Ca²⁺, Mg²⁺). High cation levels will competitively bind to the anionic bacterial membrane, repelling the cationic AMPs and artificially inflating the MIC.

  • Plate Selection: Use polypropylene 96-well microtiter plates, or pre-coat standard polystyrene plates with 0.2% Bovine Serum Albumin (BSA).

    • Causality: Amphipathic peptides like Odorranain-C6 are highly prone to hydrophobic adsorption onto standard polystyrene walls. Polypropylene ensures the effective concentration in the well matches your calculated dilution.

  • Dilution Series: Prepare a two-fold serial dilution of the AMP (ranging from 128 µg/mL down to 0.25 µg/mL) in 50 µL of MHB per well.

  • Inoculation: Add 50 µL of bacterial suspension (e.g., E. coli ATCC 25922) adjusted to a final well concentration of 5×105 CFU/mL. Include a growth control well (bacteria + MHB only) and a sterility control well (MHB only).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible growth (confirmed via OD600 measurement).

Protocol B: Hemolysis Assay (Mammalian Toxicity Screening)

This assay validates the peptide's Therapeutic Index by testing its propensity to lyse neutral, zwitterionic mammalian membranes.

  • Erythrocyte Preparation: Obtain fresh human or sheep red blood cells (RBCs). Wash the RBCs three times with Phosphate-Buffered Saline (PBS, pH 7.4) by centrifuging at 1000 × g for 5 minutes.

    • Causality: Washing removes free serum proteins and proteases that could scavenge or degrade the AMPs, ensuring the peptide interacts solely with the RBC membrane.

  • Suspension: Resuspend the final RBC pellet to a 4% (v/v) suspension in PBS.

  • Assay Setup: In a 96-well V-bottom plate, mix 50 µL of the RBC suspension with 50 µL of the peptide solution.

    • Self-Validating Controls: You must include a negative control (50 µL PBS, representing 0% hemolysis) and a positive control (50 µL of 0.1% Triton X-100, representing 100% complete lysis).

  • Incubation: Incubate the plate at 37°C for exactly 1 hour.

  • Centrifugation & Measurement: Centrifuge the plate at 1000 × g for 10 minutes to pellet all intact cells. Carefully transfer 50 µL of the supernatant to a new flat-bottom plate and measure the absorbance at 540 nm using a microplate reader.

    • Causality: 540 nm is the specific absorption peak for released hemoglobin. Hemolysis percentage is calculated as: [(OD_peptide - OD_negative) / (OD_positive - OD_negative)] × 100.

Conclusion

When engineering peptides for therapeutic pipelines, linear AMPs like Magainin-2 often suffer from rapid proteolytic degradation in vivo. Odorranain-C6 represents a highly evolved structural paradigm; its C-terminal Rana box confers enhanced stability and acts as a precise membrane anchor. For drug development professionals, Odorranain-C6 and its synthetic analogs offer a superior starting scaffold for developing novel, resistance-proof topical antibiotics and systemic anti-infectives.

References

  • Title: Anti-infection Peptidomics of Amphibian Skin Source: ResearchGate / Molecular & Cellular Proteomics URL
  • Title: The therapeutic potential of antimicrobial peptides from frog skin Source: ResearchGate / Reviews in Medical Microbiology URL
  • Source: NIH.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Odorranain-C6 Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the responsible management of laboratory waste is paramount to ensuring a safe working environment and protecting the ecosystem. This guide provides a comprehensive, step-by-step framework for the proper disposal of Odorranain-C6, a synthetic antimicrobial peptide (AMP). While specific toxicological and environmental fate data for Odorranain-C6 are not extensively documented, the bioactive nature of AMPs necessitates a cautious and systematic approach to their disposal.[1] This document is grounded in established best practices for the handling of potent biological materials and adheres to guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5]

Core Principles of Odorranain-C6 Disposal: A Risk-Based Approach

Odorranain-C6, like other AMPs, is designed to be biologically active.[6] The primary mechanism of many AMPs involves interaction with and disruption of cellular membranes.[7][8][9] This inherent bioactivity is the cornerstone of our disposal strategy. The potential for unintended environmental impact, including the development of antimicrobial resistance, mandates that all Odorranain-C6 waste be considered potentially hazardous and treated to neutralize its activity before final disposal.[10]

A thorough risk assessment should be conducted before handling Odorranain-C6. This involves reviewing available safety information and understanding the potential hazards associated with its handling and disposal.[1][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure to the peptide.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.Prevents skin contact with the peptide.[1]
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes of peptide solutions or airborne lyophilized powder.[1]
Lab Coat Standard laboratory coat.Provides a barrier to protect clothing and skin from contamination.[1]

All handling of Odorranain-C6, especially in its powdered form, should be performed in a well-ventilated area, such as a chemical fume hood, to prevent inhalation.[12]

Segregation and Collection of Odorranain-C6 Waste Streams

Proper segregation of waste at the point of generation is a critical step in a compliant disposal process.[13] Different types of Odorranain-C6 waste must be collected in separate, clearly labeled, and appropriate containers.

Solid Waste

This category includes:

  • Unused or expired lyophilized Odorranain-C6 powder.

  • Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes.

  • Contaminated PPE (gloves, etc.).

Procedure:

  • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • The label should clearly state "Hazardous Waste" and identify the contents, including "Odorranain-C6 Peptide Waste."

Liquid Waste

This category includes:

  • Solutions containing Odorranain-C6 (e.g., stock solutions, experimental buffers).

  • Contaminated cell culture media.

  • Waste from analytical instrumentation (e.g., HPLC).

Procedure:

  • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1]

  • Do not mix different solvent-based wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • The container must be clearly labeled as "Hazardous Liquid Waste" with a full description of its contents.

Sharps Waste

This category includes:

  • Needles and syringes used for handling Odorranain-C6 solutions.

  • Contaminated glass Pasteur pipettes.

  • Broken glassware that has come into contact with the peptide.

Procedure:

  • Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[1][5]

  • The container should be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[1]

  • Never overfill sharps containers.[1]

Inactivation of Odorranain-C6: The Critical Step

The core of the disposal procedure is the inactivation of the peptide's biological activity. Chemical inactivation is a widely accepted and effective method for this purpose.

Chemical Inactivation Protocol for Liquid Waste

A 10% bleach solution (final concentration of sodium hypochlorite between 0.5-1.0%) is a common and effective deactivating agent for peptides.[1]

Step-by-Step Protocol:

  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood.

  • Addition of Bleach: To your collected liquid Odorranain-C6 waste, slowly add a sufficient volume of concentrated bleach to achieve a final concentration of 10% bleach (v/v).

  • Contact Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.[1]

  • Neutralization: After inactivation, the pH of the solution should be neutralized before it is collected for final disposal. This is a critical step to ensure the waste is safe for transport and final disposal and to comply with the requirements of your institution's hazardous waste program. Acidic or alkaline solutions should be neutralized to a pH between 5 and 9.[12]

  • Collection: Transfer the neutralized, inactivated waste into a properly labeled hazardous waste container for collection by your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Odorranain-C6 waste.

Odorranain_C6_Disposal_Workflow start Start: Generation of Odorranain-C6 Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, PPE, Consumables) waste_type->solid Solid liquid Liquid Waste (Solutions, Media) waste_type->liquid Liquid sharps Sharps Waste (Needles, Glassware) waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid->collect_solid inactivate Chemical Inactivation (10% Bleach, 30 min) liquid->inactivate collect_sharps Collect in Puncture-Resistant Sharps Container sharps->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage neutralize Neutralize pH (5-9) inactivate->neutralize collect_liquid Collect in Labeled Hazardous Liquid Waste Container neutralize->collect_liquid collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by Institutional EHS for Final Disposal (e.g., Incineration) storage->disposal end End: Compliant Disposal disposal->end

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.